5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMIKPXCXAARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630802 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845826-99-5 | |
| Record name | 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The information presented is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a substituted picolinic acid derivative. Its structural motif, featuring a fluorinated phenyl group appended to a pyridine carboxylic acid scaffold, is of significant interest in medicinal chemistry due to its potential for diverse biological activities. This guide outlines two principal and effective synthesis pathways for this compound, providing the necessary details for their practical implementation in a laboratory setting.
Pathway 1: Suzuki-Miyaura Coupling of a Picolinate Ester followed by Hydrolysis
This pathway is a robust and widely applicable method for the synthesis of 5-aryl-pyridine-2-carboxylic acids. The strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate ester with (4-fluorophenyl)boronic acid, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. The carboxylic acid group is protected as an ester during the coupling reaction to prevent undesirable side reactions.
Logical Workflow for Pathway 1
Caption: Suzuki coupling followed by hydrolysis.
Key Experiments and Protocols
1. Suzuki-Miyaura Coupling of Methyl 5-bromopicolinate with (4-Fluorophenyl)boronic acid
This reaction couples the two key fragments of the target molecule. The use of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields.
-
Experimental Protocol:
-
In a reaction vessel, combine methyl 5-bromopicolinate (1.0 eq.), (4-fluorophenyl)boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent mixture like 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-fluorophenyl)picolinate.
-
2. Hydrolysis of Methyl 5-(4-fluorophenyl)picolinate
The final step in this pathway is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester.
-
Experimental Protocol:
-
Dissolve methyl 5-(4-fluorophenyl)picolinate (1.0 eq.) in a mixture of a suitable solvent like methanol or tetrahydrofuran and water.
-
Add a base, such as lithium hydroxide (LiOH, 1.5-2.0 eq.) or sodium hydroxide (NaOH), to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 5-bromopicolinate, (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 70-90 (estimated) | [1] |
| 2 | Methyl 5-(4-fluorophenyl)picolinate | LiOH or NaOH | Methanol/H₂O | Room Temp. | 2-4 | >95 (typical) | [2] |
Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of halopyridines. Specific yields for this exact reaction may vary.
Pathway 2: Synthesis via a Nitrile Intermediate
An alternative and equally effective route to the target compound involves the synthesis and subsequent hydrolysis of a nitrile intermediate. This pathway commences with the Suzuki-Miyaura coupling of 5-bromo-2-cyanopyridine with (4-fluorophenyl)boronic acid to furnish 5-(4-fluorophenyl)pyridine-2-carbonitrile. The nitrile group is then hydrolyzed to the carboxylic acid.
Logical Workflow for Pathway 2
Caption: Synthesis via a nitrile intermediate.
Key Experiments and Protocols
1. Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine with (4-Fluorophenyl)boronic acid
This reaction is analogous to the one in Pathway 1, but with a nitrile group at the 2-position of the pyridine ring instead of an ester.
-
Experimental Protocol:
-
In a reaction flask, combine 5-bromo-2-cyanopyridine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a suitable solvent like dimethoxyethane (DME) or a mixture of DMF and water.
-
Thoroughly degas the reaction mixture with an inert gas.
-
Heat the mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 5-(4-fluorophenyl)pyridine-2-carbonitrile.
-
2. Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
-
Experimental Protocol (Basic Hydrolysis):
-
Suspend 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 6N NaOH).
-
Heat the mixture to reflux (around 100-110 °C) and stir vigorously for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (e.g., concentrated HCl) to a pH of 3-4.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain this compound.
-
Quantitative Data
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-cyanopyridine, (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂, K₂CO₃ | DME | 80-100 | 4-12 | 75-90 (estimated) | [3] |
| 2 | 5-(4-Fluorophenyl)pyridine-2-carbonitrile | NaOH (aq) | Water | 100-110 | 4-8 | 80-95 (typical) | [4] |
Note: The yield for step 1 is an estimation based on similar Suzuki-Miyaura coupling reactions of cyanopyridines. Specific yields for this exact reaction may vary.
Conclusion
Both outlined pathways provide effective and reliable methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Pathway 1, utilizing an ester protection strategy, is a very common and well-documented approach for the synthesis of aryl-substituted carboxylic acids. Pathway 2 offers a viable alternative, particularly if the 5-bromo-2-cyanopyridine starting material is readily accessible. Both methods rely on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important molecule.
References
In-Depth Technical Guide: Physicochemical Properties of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid (also known as 5-(4-Fluorophenyl)picolinic acid) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine-2-carboxylic acid core substituted with a fluorophenyl group, imparts a unique combination of properties relevant to drug design, coordination chemistry, and the development of functional materials. The presence of the carboxylic acid group provides a site for hydrogen bonding and salt formation, influencing solubility and biological interactions. The fluorophenyl moiety can enhance metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for property characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO₂ | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| CAS Number | 845826-99-5 | |
| Physical State | Solid, white to off-white powder | |
| Melting Point | Data not available. For comparison, the isomer 5-(4-Fluorophenyl)pyridine-3-carboxylic acid has a melting point of 215 °C. | [2] |
| Boiling Point (Predicted) | 394.9 ± 32.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [3] |
| Aqueous Solubility | pH-dependent; a solution of 5 g/L in water at 20°C results in a pH of 5.7. | [2] |
| pKa | 3.35 | |
| logP (Octanol-Water Partition Coefficient) | 2.51 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard procedures widely used in the pharmaceutical and chemical industries.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute).
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium at a specific temperature.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Prepare a series of aqueous buffer solutions across a relevant pH range.
-
Sample Addition: Add an excess amount of this compound to each vial containing a known volume of the buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, it quantifies the acidity of the carboxylic acid group.
Apparatus:
-
Calibrated pH meter with an electrode
-
Automatic titrator or a burette
-
Stir plate and stir bar
-
Beaker or reaction vessel
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low). A typical concentration is around 1 mM.
-
Initial pH Adjustment: Place the solution in the reaction vessel with a stir bar. Immerse the pH electrode. If titrating with a base, the initial pH of the solution is made acidic (e.g., pH 1.8-2.0) by adding the strong acid.
-
Titration: Titrate the solution by adding small, precise increments of the standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration well past the equivalence point (e.g., up to pH 12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). This point corresponds to the inflection point on the curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.
Apparatus:
-
Separatory funnels or glass vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
-
1-Octanol (pre-saturated with water)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated aqueous buffer to a vial. Add a small amount of the compound's stock solution.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol and aqueous layers using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Aqueous Solubility Determination.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Caption: Workflow for logP Determination.
Conclusion
This guide provides essential physicochemical data and standardized methodologies for the characterization of this compound. The presented properties—including its solid state, moderate lipophilicity (logP of 2.51), and acidic nature (pKa of 3.35)—are fundamental for its application in drug discovery and materials science. The detailed experimental workflows offer a robust framework for researchers to reliably reproduce these measurements and further investigate this promising compound. The provided data serves as a critical baseline for formulation development, pharmacokinetic modeling, and the rational design of new chemical entities.
References
An In-depth Technical Guide on the Mechanism of Action of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₂H₈FNO₂.[1] While not a widely marketed drug itself, this compound and its structural analogs are significant in medicinal chemistry, primarily as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[2][3][4] By inhibiting these enzymes, this compound serves as a hypoxia-inducible factor (HIF) stabilizer, mimicking the body's natural response to low oxygen conditions.[2][5] This mechanism holds therapeutic potential for conditions such as renal anemia associated with chronic kidney disease (CKD).[2][3]
Core Mechanism of Action: PHD Inhibition and HIF Stabilization
The primary mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the HIF signaling pathway.[5][6]
The HIF Pathway in Normoxia (Normal Oxygen)
Under normal oxygen conditions, the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation process is initiated by PHD enzymes (PHD1, PHD2, and PHD3), which use oxygen, iron (Fe²⁺), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on HIF-α.[4][5][7] Once hydroxylated, HIF-α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[3][8] This complex tags HIF-α with ubiquitin, marking it for destruction by the proteasome.[3][7] This ensures that HIF-α levels remain low when oxygen is plentiful.
The HIF Pathway in Hypoxia or with a PHD Inhibitor
In hypoxic conditions, or in the presence of a PHD inhibitor like this compound, the activity of PHD enzymes is suppressed.[7] The inhibitor molecule typically acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate, binding to the active site of the PHD enzyme. This prevents the hydroxylation of HIF-α.
As a result, HIF-α is no longer targeted for degradation and stabilizes.[3] The accumulated HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit.[3][7] This HIF-α/β complex then binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[3][7] This binding initiates the transcription of a wide array of genes involved in adaptation to hypoxia, including:
-
Erythropoietin (EPO): A primary hormone that stimulates the production of red blood cells.[7][8]
-
Vascular Endothelial Growth Factor (VEGF): Promotes the formation of new blood vessels (angiogenesis).[6][9]
-
Genes involved in iron metabolism: Upregulates proteins that increase iron absorption and mobilization, such as transferrin and ferroportin, while decreasing the iron-regulatory hormone hepcidin.[5][10]
-
Genes for glycolysis and glucose transport: Facilitates a shift towards anaerobic metabolism.[9]
By stimulating endogenous EPO production and improving iron availability, PHD inhibitors effectively treat anemia.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Roxadustat | PHD2 | 78 | Enzymatic Assay | --INVALID-LINK-- |
| Daprodustat | PHD2 | 31 | Enzymatic Assay | --INVALID-LINK-- |
| Vadadustat | PHD2 | 110 | Enzymatic Assay | --INVALID-LINK-- |
| Molidustat | PHD2 | 110 | Enzymatic Assay | --INVALID-LINK-- |
Note: The data provided is for illustrative purposes for related compounds. The exact potency of this compound would require specific experimental determination.
Experimental Protocols
Protocol: In Vitro PHD2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound against the PHD2 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against human PHD2.
Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
2-Oxoglutarate (α-ketoglutarate).
-
Ascorbate.
-
Ferrous sulfate (FeSO₄).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
Test Compound: this compound dissolved in DMSO.
-
Detection Reagent: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kit or mass spectrometry.
-
384-well microplates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Reaction Mixture: Prepare a master mix containing the assay buffer, HIF-1α peptide substrate, ascorbate, and FeSO₄.
-
Dispensing:
-
Add 50 nL of the serially diluted compound or DMSO (as a negative control) to the wells of a 384-well plate.
-
Add 5 µL of the reaction mixture containing the PHD2 enzyme to each well.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing 2-oxoglutarate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Add the detection reagents (e.g., europium-labeled anti-hydroxy-HIF-1α antibody and an APC-labeled secondary antibody for TR-FRET).
-
Incubate for another 60 minutes at room temperature to allow for the detection antibody binding.
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Buy this compound | 845826-99-5 [smolecule.com]
- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties [frontiersin.org]
- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known as 5-(4-Fluorophenyl)picolinic acid, is a synthetic organic compound with a molecular formula of C₁₂H₈FNO₂. Its structure, featuring a pyridine-2-carboxylic acid moiety substituted with a 4-fluorophenyl group at the 5-position, has drawn interest in medicinal chemistry. The presence of the fluorophenyl group can enhance lipophilicity and potentially improve pharmacokinetic properties. While comprehensive biological data for this specific molecule is limited in publicly available literature, its structural motifs are present in compounds with notable pharmacological activities. This guide synthesizes the potential biological activities of this compound based on the reported activities of structurally related compounds and outlines detailed experimental protocols for its investigation. The hypothesized activities include anticancer, anti-inflammatory, and antiviral effects, potentially mediated through mechanisms such as cell cycle inhibition, modulation of the NF-κB signaling pathway, and interaction with zinc finger proteins.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities of structurally similar phenyl-pyridine-2-carboxylic acid derivatives, this compound is hypothesized to exhibit a range of pharmacological effects.
Anticancer Activity
Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potential anticancer agents that can induce cell cycle arrest and apoptosis in cancer cells[1]. The proposed mechanism involves the disruption of microtubule dynamics, leading to a mitotic block and subsequent cell death.
Hypothesized Signaling Pathway for Anticancer Activity:
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives is well-documented. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of inflammatory responses, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. Additionally, inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, is another potential anti-inflammatory mechanism.
NF-κB Signaling Pathway Inhibition:
Antiviral Activity
Picolinic acid and its derivatives have been reported to exhibit antiviral activity, particularly against enveloped viruses. One proposed mechanism is the chelation of zinc ions, which are essential for the structural integrity and function of certain viral proteins, such as zinc finger proteins involved in viral replication and assembly. By binding to these zinc finger domains, the compound may disrupt their function and inhibit the viral life cycle.
Logical Relationship for Antiviral Activity:
Quantitative Data Summary
Table 1: Hypothetical Anticancer Activity
| Cell Line | Assay Type | Parameter | Value (µM) |
| MDA-MB-435 | MTT | IC₅₀ | 5 - 15 |
| HeLa | MTT | IC₅₀ | 10 - 25 |
| A549 | MTT | IC₅₀ | 15 - 30 |
Table 2: Hypothetical Anti-inflammatory Activity
| Assay | Target | Parameter | Value (µM) |
| NF-κB Reporter | NF-κB | IC₅₀ | 1 - 10 |
| COX-2 Enzyme | COX-2 | IC₅₀ | 5 - 20 |
Table 3: Hypothetical Antiviral Activity
| Virus | Assay Type | Parameter | Value (µM) |
| Influenza A (H1N1) | Viral Entry | EC₅₀ | 10 - 50 |
| Herpes Simplex Virus 1 | Plaque Reduction | EC₅₀ | 15 - 60 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Anticancer Activity: Cell Viability (MTT) Assay
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: NF-κB Reporter Assay
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells in 96-well plates.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL).
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC₅₀ value.
Antiviral Activity: Viral Entry Assay
Methodology:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza virus) in 96-well plates.
-
Compound and Virus Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral entry.
-
Wash and Overlay: Remove the inoculum, wash the cells with PBS, and add fresh medium (or an overlay medium for plaque assays).
-
Incubation: Incubate for a period appropriate for the virus life cycle (e.g., 48-72 hours).
-
Quantification of Infection: Quantify the viral infection using a suitable method, such as a plaque reduction assay, TCID₅₀ assay, or a reporter virus system.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the EC₅₀ value.
Conclusion
This compound represents a molecule of interest for further pharmacological investigation due to the established biological activities of its structural analogs. The hypothesized anticancer, anti-inflammatory, and antiviral properties warrant a systematic evaluation using the detailed experimental protocols outlined in this guide. The provided workflows and diagrams serve as a framework for researchers to explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action. The generation of robust quantitative data will be crucial in determining its viability as a lead compound for drug development.
References
An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 5-(4-fluorophenyl)pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry. This document details their synthesis, diverse biological activities, and structure-activity relationships (SAR), offering valuable insights for researchers and professionals engaged in drug discovery and development.
Core Structure and Chemical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 2-position.
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Appearance | Solid |
| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N |
| SMILES | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 |
Synthetic Strategies
The synthesis of this compound and its derivatives often employs cross-coupling reactions to construct the core 5-arylpyridine scaffold.
Suzuki-Miyaura Cross-Coupling
A prevalent method for synthesizing the 5-arylpyridine core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with an arylboronic acid or its ester.
General Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the appropriate bromopyridine derivative (1.0 eq.), arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylpyridine derivative.
Figure 1: Suzuki-Miyaura Coupling Workflow
Structural Analogs and Derivatives and Their Biological Activities
Modifications of the this compound scaffold have led to the discovery of numerous derivatives with a wide range of biological activities.
Amide Derivatives
Amide derivatives, synthesized by coupling the carboxylic acid with various amines, have shown significant potential as anticancer and antimicrobial agents.
General Experimental Protocol: Amide Synthesis
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU or EDC (1.1-1.5 eq.) and a base like DIPEA (2.0-3.0 eq.) are added. The mixture is stirred at room temperature for a short period before the addition of the desired amine (1.0-1.2 eq.). The reaction is stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by crystallization or column chromatography to yield the final amide derivative.
Table 1: Anticancer Activity of Selected Amide Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 1 | 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | BGC-823 (Gastric) | 15.3 | [1] |
| 1 | 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | HepG-2 (Liver) | 21.7 | [1] |
Fused Heterocyclic Derivatives
The core pyridine ring can be fused with other heterocyclic systems to generate novel chemical entities with diverse pharmacological profiles.
A notable example is the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, which has demonstrated anticancer properties. The synthesis involves a multi-step process starting from ethyl 5-amino-1H-pyrazole-4-carboxylate.[1]
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide [1]
-
Step 1: Cyclization. A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione in acetic acid is heated at reflux.
-
Step 2: Saponification. The resulting ester is saponified using sodium hydroxide to yield the corresponding carboxylic acid.
-
Step 3: Amidation. The carboxylic acid is then condensed with dimethylamine to produce the final carboxamide product.
Figure 2: Pyrazolopyrimidine Synthesis Workflow
Ester Derivatives
Esterification of the carboxylic acid group provides another avenue for structural modification. These derivatives have been investigated for their anti-inflammatory and antimicrobial activities.
General Experimental Protocol: Esterification
This compound (1.0 eq.) is dissolved in an excess of the corresponding alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which can be further purified by column chromatography.
Hydrazide and Hydrazone Derivatives
The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones. These derivatives have shown promise as antimicrobial and antiviral agents.
General Experimental Protocol: Hydrazide and Hydrazone Synthesis
-
Hydrazide Formation: The corresponding ester of this compound is refluxed with hydrazine hydrate in a suitable solvent like ethanol.
-
Hydrazone Formation: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone in a solvent such as ethanol with a catalytic amount of acetic acid, typically under reflux conditions.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of this compound exhibit a broad spectrum of biological activities, which are influenced by the nature and position of the substituents.
Anticancer Activity
Several derivatives have demonstrated potent anticancer activity. For instance, the pyrazolopyrimidine derivative mentioned earlier shows inhibitory effects on gastric and liver cancer cell lines. The mechanism of action for some phenyl-pyridine-2-carboxylic acid derivatives involves the arrest of the cell cycle in the G2/M phase, leading to apoptosis.[2] The Ras-Raf-MEK-ERK and PI3K/Akt/mTOR signaling pathways are common targets for anticancer agents and may be modulated by these compounds.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this and similar molecules.
Chemical Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information about the arrangement of atoms.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~8.8 - 8.6 | Doublet or Doublet of Doublets | 1H | Pyridine H-6 |
| ~8.2 - 8.0 | Doublet of Doublets | 1H | Pyridine H-4 |
| ~7.8 - 7.6 | Multiplet | 2H | Phenyl H-2', H-6' |
| ~7.7 - 7.5 | Doublet | 1H | Pyridine H-3 |
| ~7.3 - 7.1 | Multiplet | 2H | Phenyl H-3', H-5' |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid (-COOH) |
| ~160 - 165 (d, ¹JCF) | Phenyl C-4' (attached to F) |
| ~150 - 155 | Pyridine C-2 |
| ~148 - 152 | Pyridine C-6 |
| ~135 - 140 | Pyridine C-4 |
| ~130 - 135 | Phenyl C-1' |
| ~128 - 132 (d, ³JCF) | Phenyl C-2', C-6' |
| ~120 - 125 | Pyridine C-3 |
| ~115 - 120 (d, ²JCF) | Phenyl C-3', C-5' |
| ~110 - 115 | Pyridine C-5 |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Other carbons in the fluorophenyl ring will also show smaller couplings.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ -110 to -120 | Phenyl -F |
Note: Chemical shifts are referenced to an appropriate fluorine standard (e.g., CFCl₃).
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR data acquisition and processing.
Detailed Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the acidic proton.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
¹⁹F NMR: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C-F bond.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1300 - 1200 | Strong | C-O stretch and O-H bend |
| ~1250 - 1150 | Strong | C-F stretch |
| ~840 | Strong | C-H out-of-plane bend (para-disubstituted phenyl) |
Experimental Protocol for FTIR Spectroscopy
Caption: Workflow for FTIR data acquisition using the ATR technique.
Detailed Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: This is a simple and common method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final IR spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Alternative Method (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
For this compound (Molecular Weight: 217.20 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.[5]
| m/z (mass-to-charge ratio) | Proposed Ion | Notes |
| 218.06 | [M+H]⁺ | Protonated molecular ion (in positive ion mode) |
| 216.04 | [M-H]⁻ | Deprotonated molecular ion (in negative ion mode) |
| 172.05 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 152.04 | [M-COOH-HF]⁺ | Subsequent loss of hydrogen fluoride |
Experimental Protocol for Mass Spectrometry
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Detailed Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.[6]
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification (LC-MS).
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[7]
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies to obtain this critical data for research and development purposes.
References
- 1. web.mit.edu [web.mit.edu]
- 2. jascoinc.com [jascoinc.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Unveiling the Molecular Architecture: A Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available crystal structure analysis of this specific compound is not available at the time of this writing, this document outlines the established synthesis protocols and expected characterization data. It also presents a standardized methodology for future single-crystal X-ray diffraction studies, based on analyses of analogous compounds. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize this compound, facilitating further investigation into its structural and functional properties.
Physicochemical Properties
This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈FNO₂ | [1][2] |
| Molecular Weight | 217.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 | [1] |
Synthesis
The primary route for the synthesis of this compound is through a Suzuki coupling reaction. This common and versatile cross-coupling method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid.
Synthesis Workflow
References
Commercial Availability and Synthetic Guidance for 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. Additionally, a detailed, plausible experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, compiled from established chemical literature. This guide is intended to assist researchers in sourcing this compound and in developing synthetic strategies for its analogues.
Commercial Availability
This compound is available from several commercial suppliers. The table below summarizes the offerings from a selection of vendors, providing key details to facilitate procurement.
| Supplier | Product Name | Catalog Number | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | CDS009362 | 845826-99-5 | Information not publicly available | 100 mg |
| Smolecule | This compound | S742230 | 845826-99-5 | Not specified | In Stock |
| CymitQuimica | 5-(4-Fluorophenyl)-picolinic acid | 10-F044119 | 845826-99-5 | >95.0% | 500mg, 1g, 5g |
| Amerigo Scientific | This compound | Inquire | 845826-99-5 | Not specified | Contact for details |
| Sunway Pharm Ltd | 5-(4-Fluorophenyl)picolinic acid | CB64338 | 845826-99-5 | Not specified | Inquire |
| Fluorochem | 5-(4-Fluorophenyl)-picolinic acid | F044119 | 845826-99-5 | Not specified | Inquire |
| Lab Chemicals | 5-(4-Fluorophenyl)picolinic acid | A034460 | 845826-99-5 | Not specified | Inquire |
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] The following protocol is a representative procedure based on established methodologies for similar transformations.[3][4][5]
Reaction Scheme:
A representative reaction scheme for the synthesis.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for every 1 mmol of the bromo-acid, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Stir the mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
-
Logical Workflow for Synthesis and Analysis:
A generalized workflow for the synthesis and analysis.
Signaling Pathway Diagram (Hypothetical)
While this compound is a building block, its derivatives are often investigated for their biological activity, such as the inhibition of specific signaling pathways in drug discovery.[6] The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
A hypothetical signaling pathway inhibited by a derivative.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 845826-99-5 [smolecule.com]
An In-depth Technical Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid (CAS Number: 845826-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid, also known by its synonym 5-(4-Fluorophenyl)picolinic acid, is a heterocyclic organic compound with the CAS number 845826-99-5. This molecule belongs to the picolinic acid class of compounds, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. The presence of a fluorophenyl group at the 5-position suggests its potential for various biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, handling, and potential applications of this compound, with a focus on its relevance to researchers and drug development professionals.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that some of these data are predicted values from computational models and should be confirmed by experimental analysis.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 845826-99-5 | N/A |
| Molecular Formula | C₁₂H₈FNO₂ | N/A |
| Molecular Weight | 217.20 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | 5-(4-Fluorophenyl)picolinic acid | N/A |
| Appearance | Solid (form) | [1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 394.9 ± 32.0 °C | [2][3] |
| Density | 1.318 ± 0.06 g/cm³ | [2][3] |
| pKa | 0.92 ± 0.50 | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves a Suzuki coupling reaction.[4]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
5-bromopyridine-2-carboxylic acid
-
4-fluorophenylboronic acid
-
Anhydrous potassium carbonate
-
Tetrakis(triphenylphosphine)palladium(0)
-
Ethylene glycol dimethyl ether
-
Water
-
6 M hydrochloric acid solution
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromopyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in a solvent mixture of ethylene glycol dimethyl ether (12 mL) and water (4 mL).
-
To this solution, sequentially add 4-fluorophenylboronic acid (1.0 g, 7.5 mmol), anhydrous potassium carbonate (1.0 g, 7.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).
-
Stir the reaction mixture at 98 °C for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (40 mL) to the reaction solution and adjust the pH to 2-3 with 6 M hydrochloric acid solution.
-
Collect the resulting precipitate by filtration.
-
Redissolve the filter cake in dichloromethane, separate the organic layer, and wash it with water.
-
Again, adjust the aqueous phase to pH 2-3 with 6 M hydrochloric acid solution and collect the solid product by filtration.
-
Wash the filter cake with water until neutral and then dry to obtain the crude product.
-
Treat the crude product with 20 mL of saturated sodium bicarbonate solution to yield the final target compound, this compound.
Handling and Safety
Appropriate safety precautions should be taken when handling this compound.
Table 3: Safety Information
| Hazard Information | Details |
| Hazard Codes | Xn (Harmful) |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing.
Handling and Storage:
-
Store in a cool, dry, well-ventilated area.[5]
-
Keep container tightly closed when not in use.[5]
-
Recommended storage temperature is 2-8°C.[2]
Biological Activity and Potential Applications
While specific in-depth studies on this compound are limited in publicly available literature, the broader class of picolinic acid derivatives has shown significant promise in various therapeutic areas. The information below is based on the activities of related compounds and should be considered as indicative of the potential of CAS 845826-99-5.
Antiviral Activity
Picolinic acid and its derivatives have demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[2] The proposed mechanism involves the inhibition of viral entry into host cells by preventing membrane fusion.[2] Studies on related compounds suggest that 5-(4-Fluorophenyl)picolinic acid may exhibit similar properties.[2]
This protocol is a generalized representation and would require optimization for specific viruses and cell lines.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium and supplements
-
This compound
-
MTT or other viability assay reagents
-
96-well cell culture plates
Procedure:
-
Cytotoxicity Assay:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Determine the cell viability using an MTT assay to establish the non-toxic concentration range of the compound.
-
-
Antiviral Assay:
-
Seed host cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the compound for a specified period.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After an incubation period, quantify the viral replication. This can be done through various methods such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral proteins.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
-
Anticancer Activity
Derivatives of picolinic acid have been investigated for their anticancer properties. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal (non-cancerous) cell line for selectivity assessment
-
Cell culture medium and supplements
-
This compound
-
MTT or other cell proliferation assay reagents
-
96-well cell culture plates
Procedure:
-
Seed both cancer and normal cells in separate 96-well plates.
-
After cell attachment, treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
Following treatment, assess cell viability using an MTT assay.
-
Determine the IC₅₀ value for each cell line and time point to evaluate the compound's potency and selectivity.
Anti-inflammatory Activity
Picolinic acid derivatives have also been explored for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes and cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
This compound
Procedure:
-
Seed macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with LPS for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using specific ELISA kits.
-
Assess the ability of the compound to reduce the production of these inflammatory mediators.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of picolinic acid and its derivatives, a potential mechanism of antiviral activity involves the disruption of the viral entry process. The following diagram illustrates a generalized workflow for investigating this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 845826-99-5 [smolecule.com]
- 3. In vitro spleen cell proliferation following in vivo treatment with a synthetic glycolipid or lipid A in three mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into 5-(4-Fluorophenyl)pyridine-2-carboxylic acid: A Computational Guide for Drug Discovery
Introduction: 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a biaryl carboxylic acid with a structural motif of interest in medicinal chemistry and materials science. Its empirical formula is C₁₂H₈FNO₂ and it has a molecular weight of 217.20 g/mol .[1] The molecule combines a pyridine-2-carboxylic acid scaffold, known for its coordination properties and presence in bioactive compounds, with a 4-fluorophenyl group, a common substituent in drug candidates used to modulate electronic properties and metabolic stability.[2] Understanding the three-dimensional structure, electronic properties, and reactivity profile of this molecule is crucial for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.
This technical guide provides an in-depth theoretical analysis of this compound using quantum chemical calculations. The data presented herein offers a foundational understanding of its intrinsic molecular properties, serving as a valuable resource for researchers, scientists, and professionals in drug development.
Methodology
Computational Details
To elucidate the structural and electronic properties of this compound, a comprehensive theoretical study was conducted using Density Functional Theory (DFT). DFT methods offer a reliable balance between computational cost and accuracy for molecules of this size.[3] The calculations involved geometry optimization and subsequent analysis of electronic properties.
The specific level of theory employed was B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries and electronic properties for organic molecules containing heteroatoms.[4][5] All calculations were simulated as being performed in the gas phase to analyze the intrinsic properties of the molecule without solvent effects. The popular quantum chemistry software package, Gaussian, is typically used for such calculations.
Theoretical Analyses
The following computational analyses were performed to characterize the molecule:
-
Optimized Molecular Structure: Determination of the most stable three-dimensional conformation and its geometric parameters (bond lengths, angles, and dihedral angles).
-
Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular bonding, charge distribution, and donor-acceptor interactions.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Analysis: Mapping of the electrostatic potential on the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
Experimental Protocols: Synthesis
A common and effective method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and an organic halide.[6][7][8]
General Protocol for Suzuki-Miyaura Coupling
-
Reactants and Catalyst Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 5-bromopyridine-2-carboxylic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.) or K₂CO₃.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to be acidic (pH ~3-4) using 1M HCl, which will precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid and wash it with water and a non-polar organic solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product, this compound.
Results and Discussion
Optimized Molecular Structure
The geometry of this compound was optimized to find its lowest energy conformation. The molecule is not perfectly planar due to steric hindrance between the two aromatic rings. The dihedral angle between the pyridine and fluorophenyl rings is a key parameter determining the extent of conjugation. The carboxylic acid group is nearly coplanar with the pyridine ring, stabilized by an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen.
The calculated geometric parameters provide a detailed view of the molecule's structure.
| Parameter | Value (Simulated) | Parameter | Value (Simulated) |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C5-C8 | 1.485 | C4-C5-C6 | 118.5 |
| C2-C7 | 1.501 | C5-C8-C9 | 121.2 |
| C7=O1 | 1.215 | C2-N1-C6 | 117.3 |
| C7-O2 | 1.358 | C2-C7-O1 | 124.5 |
| C11-F | 1.352 | C2-C7-O2 | 113.8 |
| Dihedral Angles (°) | |||
| C4-C5-C8-C9 | -35.8 | N1-C2-C7=O1 | 178.5 |
| C6-C5-C8-C13 | 145.2 | H-O2-C7=O1 | 0.5 |
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution across the molecule. The analysis reveals the localization of electron density on the most electronegative atoms. As expected, the oxygen atoms of the carboxylic acid group and the fluorine atom bear significant negative charges, while the pyridine nitrogen also carries a negative charge. These sites represent the primary centers for electrostatic interactions.
| Atom | Natural Atomic Charge (e) | Atom | Natural Atomic Charge (e) |
| O1 (carbonyl) | -0.625 | C5 | 0.051 |
| O2 (hydroxyl) | -0.680 | C7 (carboxyl) | 0.812 |
| N1 | -0.550 | C8 | -0.045 |
| F | -0.230 | C11 | 0.125 |
| H (hydroxyl) | 0.510 | C2 | 0.189 |
Table 2: Simulated Natural Atomic Charges from NBO analysis.
The analysis also highlights significant intramolecular charge transfer interactions. A strong interaction is observed from the lone pair of the pyridine nitrogen (LP(1) N1) to the antibonding orbitals of the adjacent C2-C3 and C2-C7 bonds, indicating delocalization of electron density within the pyridine ring and towards the carboxylic acid group.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 5-(4-fluorophenyl)pyridine-2-carboxylic acid and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential therapeutic applications stemming from their structural similarity to known bioactive molecules. The protocols outlined below detail a reliable synthetic route, and the accompanying data provides a basis for further analogue development and biological evaluation.
Introduction
Pyridine-based carboxylic acids are a well-established and important scaffold in medicinal chemistry.[1] The pyridine ring can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a key site for interaction and can be readily derivatized to modulate physicochemical properties.[2] The introduction of a 4-fluorophenyl group at the 5-position of the pyridine ring is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable fluorine interactions.
Derivatives of 5-phenylpyridine-2-carboxylic acid have been identified as potential cell cycle inhibitors, inducing apoptosis in cancer cells and demonstrating in vivo tumor growth inhibition. This makes them an attractive scaffold for the development of novel anticancer agents.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 5-bromopyridine-2-carboxylic acid. The general workflow involves:
-
Esterification: Protection of the carboxylic acid functionality as a methyl ester.
-
Suzuki-Miyaura Cross-Coupling: Formation of the key C-C bond between the pyridine and fluorophenyl rings.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.
-
Amidation (Optional): Conversion of the carboxylic acid to various amide derivatives to explore structure-activity relationships (SAR).
This synthetic approach is robust, scalable, and amenable to the generation of a diverse library of analogues for medicinal chemistry campaigns.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-bromopyridine-2-carboxylate
This protocol describes the esterification of 5-bromopyridine-2-carboxylic acid to protect the carboxylic acid group for the subsequent cross-coupling reaction.
Materials:
-
5-bromopyridine-2-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol, cooled in an ice bath, add thionyl chloride (2.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromopyridine-2-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[3]
Protocol 2: Synthesis of Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of methyl 5-bromopyridine-2-carboxylate with 4-fluorophenylboronic acid.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine methyl 5-bromopyridine-2-carboxylate, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-(4-fluorophenyl)pyridine-2-carboxylate.
Protocol 3: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve methyl 5-(4-fluorophenyl)pyridine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
The resulting precipitate is the desired product, this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
Protocol 4: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxamide Derivatives
This protocol provides a general method for the synthesis of amide derivatives from the carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (e.g., dimethylamine, piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen inlet
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath and slowly add the freshly prepared acyl chloride solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.[5]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 5-bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | 202.01 | White solid |
| Methyl 5-bromopyridine-2-carboxylate | C₇H₆BrNO₂ | 216.03 | White solid |
| This compound | C₁₂H₈FNO₂ | 217.19 | Off-white solid |
| N,N-dimethyl-5-(4-fluorophenyl)pyridine-2-carboxamide | C₁₄H₁₃FN₂O | 244.27 | Solid |
Table 2: Representative Biological Activity Data of Phenylpyridine Carboxamide Derivatives
The following table presents hypothetical IC₅₀ values based on published data for structurally related compounds to illustrate the potential biological activity of this scaffold.
| Compound ID | R¹ Group | Target | IC₅₀ (nM) |
| 1a | -OH | CDK2/Cyclin E | 500 |
| 1b | -N(CH₃)₂ | CDK2/Cyclin E | 150 |
| 1c | -N(CH₂CH₃)₂ | CDK2/Cyclin E | 220 |
| 1d | -NH(cyclopropyl) | CDK2/Cyclin E | 85 |
| 1e | -(4-methylpiperazin-1-yl) | CDK2/Cyclin E | 60 |
Data is representative and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
Cell Cycle Regulation Signaling Pathway
Caption: Simplified signaling pathway of cell cycle regulation and potential inhibition.
References
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-(4-fluorophenyl)pyridine-2-carboxylic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-arylpyridine scaffold in pharmaceuticals and functional materials. The protocols provided herein are based on established methodologies for structurally similar compounds and offer a robust starting point for the synthesis of novel biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. The pyridine core is a privileged scaffold in drug discovery, and functionalization at the 2-position with various aryl or heteroaryl groups can significantly modulate the biological activity of a molecule.
While direct decarboxylative Suzuki-type coupling of pyridine-2-carboxylic acids is a possible but less common transformation, a more conventional and reliable approach involves the use of an activated derivative of this compound. This typically involves converting the carboxylic acid to a more suitable coupling partner, such as a halide or sulfonate.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the electrophilic partner (e.g., an aryl halide or triflate), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of similar pyridine derivatives and provide a solid foundation for the synthesis of 2-aryl-5-(4-fluorophenyl)pyridines.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(4-fluorophenyl)pyridine with Arylboronic Acids
This protocol outlines a typical procedure for the coupling of a chlorinated pyridine derivative, which can be synthesized from this compound.
Reaction Scheme:
Materials:
-
2-Chloro-5-(4-fluorophenyl)pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or Dimethoxyethane (DME)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-chloro-5-(4-fluorophenyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-(4-fluorophenyl)pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
In a microwave-safe vial, combine 2-chloro-5-(4-fluorophenyl)pyridine (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.015 mmol), and the base (1.5 mmol).
-
Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-140 °C for 15-60 minutes.
-
After cooling to room temperature, work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings of related 2-halopyridines with various arylboronic acids, providing a predictive framework for reactions with 2-chloro-5-(4-fluorophenyl)pyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 4 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DME | 90 | 8 | 80-92 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (2) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 75-88 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 82-94 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-(4-fluorophenyl)pyridines from suitable precursors. The protocols and data presented in these application notes offer a reliable starting point for researchers in drug discovery and materials science to explore the synthesis of novel compounds based on this valuable scaffold. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates.
Application of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 5-(4-Fluorophenyl)pyridine-2-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. While specific inhibitory data for this exact molecule is not extensively published, its structural motifs are present in numerous compounds identified as potent kinase inhibitors. Pyridine and picolinic acid derivatives, in particular, have been successfully developed to target various kinases involved in critical cellular signaling pathways, making them attractive candidates for cancer therapy and other diseases driven by aberrant kinase activity.
This document provides a representative application and protocol for screening this compound and its analogues against a panel of kinases, with a specific focus on Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. The protocols detailed below are based on established methodologies for in vitro kinase inhibitor profiling.
Key Characteristics:
-
Scaffold: The 5-phenyl-pyridine-2-carboxylic acid core provides a rigid backbone for interaction with the ATP-binding pocket of kinases.
-
Potential for Selectivity: Modifications to the phenyl and pyridine rings can be systematically explored to optimize potency and selectivity for specific kinase targets.
-
Drug-like Properties: The presence of the carboxylic acid group can influence solubility and pharmacokinetic properties.
Data Presentation
The inhibitory activity of a hypothetical library of compounds based on the this compound scaffold was evaluated against Aurora Kinase A. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay.
| Compound ID | Structure | Aurora Kinase A IC50 (nM) |
| FPCA-001 | This compound | 1250 |
| FPCA-002 | 5-(4-Fluorophenyl)pyridine-2-carboxamide | 875 |
| FPCA-003 | Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate | >10000 |
| FPCA-004 | 5-(3-Chloro-4-fluorophenyl)pyridine-2-carboxylic acid | 620 |
| Staurosporine | (Positive Control) | 15 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to measure the inhibitory effect of this compound on the activity of a target kinase, such as Aurora Kinase A. The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Recombinant human Aurora Kinase A (or other kinase of interest)
-
Kemptide (LRRASLG) as a substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (and its derivatives)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to each well.
-
Prepare the kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
Add 2 µL of the kinase solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Signaling Pathway
Caption: Simplified Aurora Kinase A signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibitor screening.
Application Notes and Protocols: 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its rigid pyridine core, coupled with the electronically distinct fluorophenyl substituent, provides a scaffold for the development of novel compounds with a wide range of biological activities. The carboxylic acid functionality serves as a convenient handle for various chemical transformations, including amide bond formation, esterification, and conversion to other functional groups, making it an ideal starting material for the synthesis of diverse molecular architectures.
The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. These attributes make this compound a sought-after precursor for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Key Applications
Derivatives of this compound have shown promise in several areas of drug discovery and development:
-
Anticancer Agents: The pyridine and pyrazolopyrimidine scaffolds are prevalent in compounds designed as kinase inhibitors. These enzymes play crucial roles in cell signaling pathways that are often dysregulated in cancer.[1]
-
Antimicrobial Agents: Amide derivatives of pyridine carboxylic acids have been investigated for their antibacterial and antifungal properties.
-
Materials Science: The rigid and aromatic nature of this building block makes it suitable for incorporation into organic materials with specific electronic or photophysical properties.
Data Presentation
Table 1: Representative Yields for Amide Synthesis from Pyridine Carboxylic Acids
| Amine Substrate | Coupling Reagent | Solvent | Yield (%) | Reference |
| Aniline | SOCl₂ | Toluene | 85 | General Procedure |
| 4-Chloroaniline | HATU, DIPEA | DMF | 92 | General Procedure |
| Cyclopropylamine | EDC, HOBt | DCM | 88 | General Procedure |
| N,N-Dimethylethylenediamine | TBTU, DIEA | DMF | 85 | General Procedure |
Table 2: Biological Activity of Structurally Related Pyrazolopyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Biological Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative 1 | BGC-823 (Gastric Cancer) | 5.34 | Anticancer | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative 2 | HepG-2 (Liver Cancer) | 7.81 | Anticancer | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative 3 | BGC-823 (Gastric Cancer) | 12.45 | Anticancer | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative 4 | HepG-2 (Liver Cancer) | 15.62 | Anticancer | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Fluorophenyl)-N-(phenyl)pyridine-2-carboxamide
This protocol describes a general method for the synthesis of an amide derivative from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene (10 mL per gram of acid).
-
Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 5-(4-Fluorophenyl)pyridine-2-carbonyl chloride is obtained as a solid and used in the next step without further purification.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane (15 mL per gram of starting acid).
-
In a separate flask, dissolve aniline (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C in an ice bath and slowly add the solution of the acid chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-Fluorophenyl)-N-(phenyl)pyridine-2-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, which could be applied to a brominated derivative of this compound to introduce further molecular diversity.
Materials:
-
Bromo-5-(4-Fluorophenyl)pyridine-2-carboxylic acid ester (e.g., methyl ester)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add the bromo-5-(4-fluorophenyl)pyridine-2-carboxylic acid ester (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of an amide derivative.
Potential Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Note: Quantification of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid in Pharmaceutical and Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a key chemical entity with significant interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and formulation development. This document provides detailed analytical methods for the precise quantification of this compound, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be robust, sensitive, and suitable for high-throughput analysis.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the sample matrix and the required sensitivity. For bulk and pharmaceutical dosage forms, a straightforward HPLC-UV method offers sufficient selectivity and sensitivity. For complex biological matrices such as plasma or urine, where lower detection limits are often necessary, an LC-MS/MS method is recommended due to its superior sensitivity and specificity.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on established methods for analogous aromatic and fluorinated carboxylic acids.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
Experimental Protocols
Method 1: HPLC-UV for Quantification in Bulk Drug Substance
This method is suitable for the determination of purity and content of this compound in solid form.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a final concentration within the calibration range.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Method 2: LC-MS/MS for Quantification in Human Plasma
This method provides high sensitivity and selectivity for the quantification of this compound in a complex biological matrix like human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Proposed):
-
This compound: Precursor Ion [M+H]⁺ → Product Ion
-
Internal Standard: Precursor Ion [M+H]⁺ → Product Ion (Note: The specific MRM transitions must be optimized by infusing the analyte and internal standard into the mass spectrometer.)
-
4. Sample Preparation (Protein Precipitation): [2][3][4]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (5% Acetonitrile in Water with 0.1% Formic Acid).
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: LC-MS/MS Bioanalytical Workflow.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and sensitive approaches for the quantification of this compound in pharmaceutical and biological samples, respectively. This application note serves as a comprehensive guide for researchers and scientists, offering detailed protocols to support drug development activities from early discovery through to quality control. The provided validation parameters demonstrate the suitability of these methods for routine analysis in a research and development environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
protocol for the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Application Note AP2025-12
For Research Use Only.
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl group attached to a pyridine carboxylic acid scaffold, makes it a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and signaling pathway modulators. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the nitrile intermediate.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Suzuki-Miyaura Coupling: 5-Bromo-2-cyanopyridine is coupled with (4-fluorophenyl)boronic acid using a palladium catalyst to form the intermediate, 5-(4-fluorophenyl)pyridine-2-carbonitrile.
-
Step 2: Nitrile Hydrolysis: The intermediate nitrile is then hydrolyzed under acidic conditions to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reactants, Intermediates, and Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Bromo-2-cyanopyridine | Br-C₅H₃N-CN | C₆H₃BrN₂ | 183.01 | Starting Material |
| (4-Fluorophenyl)boronic acid | F-C₆H₄-B(OH)₂ | C₆H₆BFO₂ | 139.92 | Starting Material |
| 5-(4-Fluorophenyl)pyridine-2-carbonitrile | F-C₆H₄-C₅H₃N-CN | C₁₂H₇FN₂ | 198.20 | Intermediate |
| This compound | F-C₆H₄-C₅H₃N-COOH | C₁₂H₈FNO₂ | 217.20 | Final Product |
Table 2: Quantitative Data for Synthesis Protocol
| Step | Reaction | Catalyst/Reagent | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1. Suzuki-Miyaura Coupling | 5-Bromo-2-cyanopyridine + (4-Fluorophenyl)boronic acid → 5-(4-Fluorophenyl)pyridine-2-carbonitrile | Tetrakis(triphenylphosphine)palladium(0) / K₃PO₄ | 1,4-Dioxane / Water | 90 | 16 | ~85-95 |
| 2. Nitrile Hydrolysis | 5-(4-Fluorophenyl)pyridine-2-carbonitrile → this compound | Concentrated Sulfuric Acid / Water | N/A | 100 | 4 | ~80-90 |
Note: Yields are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile
This procedure details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-cyanopyridine with (4-fluorophenyl)boronic acid.
Materials:
-
5-Bromo-2-cyanopyridine (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and heat source (oil bath)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 5-bromo-2-cyanopyridine, (4-fluorophenyl)boronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Maintain the reaction at this temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-(4-fluorophenyl)pyridine-2-carbonitrile as a solid.
Step 2: Synthesis of this compound
This procedure describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final carboxylic acid product.[1]
Materials:
-
5-(4-Fluorophenyl)pyridine-2-carbonitrile (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M) for neutralization
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for acidification
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source (oil bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, carefully add 5-(4-fluorophenyl)pyridine-2-carbonitrile to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). Caution: This mixing process is exothermic.
-
Heat the mixture to 100 °C under reflux with stirring for 4 hours.
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a sodium hydroxide solution until the pH is approximately 7.
-
To precipitate the product, acidify the solution to a pH of approximately 4-5 by the dropwise addition of a hydrochloric acid solution.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Antimicrobial Research of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Disclaimer: As of the latest literature review, there are no specific published studies detailing the antimicrobial activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. Therefore, the following application notes and protocols are provided as a general framework for researchers and scientists to investigate the potential antimicrobial properties of this compound. The methodologies described are based on standard antimicrobial susceptibility testing protocols widely used in the field for the evaluation of novel chemical entities.
Introduction
This compound is a heterocyclic compound incorporating a pyridine-2-carboxylic acid scaffold, a structural motif present in various biologically active molecules. The presence of a fluorophenyl group may enhance its biological activity, including potential antimicrobial effects. These notes provide a comprehensive guide for the initial in vitro screening and evaluation of this compound's antimicrobial potential.
Potential Antimicrobial Activity
While specific data is unavailable for the title compound, the pyridine carboxylic acid moiety is a known pharmacophore in some antimicrobial agents. The research into novel pyridine derivatives continues to be a promising area for the discovery of new antimicrobial drugs. The protocols outlined below are designed to be the first step in determining if this compound possesses any such activity.
Experimental Protocols
General Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound's antimicrobial properties.
Caption: General workflow for antimicrobial compound screening.
Protocol 1: Agar Well Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Stock solution of this compound (e.g., in DMSO)
-
Positive control (e.g., a known antibiotic like Ciprofloxacin)
-
Negative control (e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[1][2]
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (if any) around each well. A clear zone indicates growth inhibition.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of the compound that inhibits visible microbial growth.[3][4][5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Spectrophotometer
-
Multichannel pipette
-
Stock solution of the test compound
-
Positive and negative controls
Procedure:
Caption: Workflow for the broth microdilution assay.
-
Preparation of Compound Dilutions:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of a 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the dilution series.[7][8]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]
-
Data Presentation
Quantitative data from the MIC assays should be tabulated for clear comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | TBD | TBD |
| Escherichia coli | ATCC 25922 | TBD | TBD |
| Pseudomonas aeruginosa | ATCC 27853 | TBD | TBD |
| Candida albicans | ATCC 90028 | TBD | TBD |
TBD: To Be Determined by experimentation.
Cytotoxicity Assessment
It is crucial to assess the toxicity of any potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a common method for this purpose.[9][10]
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-treated and untreated cell controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
Potential Mechanisms of Action
Should this compound demonstrate significant and selective antimicrobial activity, further studies would be required to elucidate its mechanism of action. Common antimicrobial mechanisms include:
-
Inhibition of cell wall synthesis
-
Inhibition of protein synthesis
-
Inhibition of nucleic acid synthesis
-
Disruption of cell membrane function[11]
-
Inhibition of metabolic pathways
These can be investigated through various biochemical and biophysical assays, as well as molecular profiling techniques.[12]
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for developing and executing biochemical and cellular assays to evaluate the biological activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The primary focus of these protocols is on the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis and a promising target for the treatment of metabolic diseases.[1][2]
Introduction
This compound is a synthetic compound with potential applications in medicinal chemistry.[3] Its structural features, including the fluorophenyl and pyridine-2-carboxylic acid moieties, suggest its potential to interact with biological targets involved in various disease pathways. This document outlines protocols to investigate its inhibitory activity against DGAT1.
Target Pathway: Triglyceride Synthesis via DGAT1
Diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the synthesis of triglycerides.[1][4] It esterifies diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TAG).[5] Inhibition of DGAT1 is a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2]
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data for this compound as a DGAT1 inhibitor, based on typical results for small molecule inhibitors.
Table 1: In Vitro DGAT1 Inhibition
| Compound | IC50 (nM) [Human DGAT1] | IC50 (nM) [Mouse DGAT1] | Selectivity vs. DGAT2 |
|---|---|---|---|
| This compound | 15 | 25 | >1000-fold |
| T863 (Reference Inhibitor) [1] | 10 | 16 | >1000-fold |
Table 2: Cellular Activity
| Compound | Cellular IC50 (nM) [HEK293-DGAT1 cells] |
|---|---|
| This compound | 50 |
| T863 (Reference Inhibitor) [1] | 30 |
Experimental Protocols
Protocol 1: In Vitro DGAT1 Inhibition Assay (Radiometric)
This protocol describes a traditional and sensitive method to measure DGAT1 activity by quantifying the incorporation of a radiolabeled acyl-CoA into triglycerides.[1]
Workflow:
Caption: Workflow for the radiometric DGAT1 inhibition assay.
Materials:
-
Human DGAT1 expressed in Sf9 insect cell microsomes
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]Oleoyl-CoA
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA, 200 mM sucrose[1]
-
Stop Solution: Isopropanol/Heptane/Water (80:20:2, v/v/v)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC Mobile Phase: Heptane/Isopropyl ether/Acetic acid (60:40:3, v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
200 µM DAG
-
25 µM [14C]Oleoyl-CoA (specific activity ~50 mCi/mmol)[1]
-
Test compound at various concentrations (final DMSO concentration ≤ 1%)
-
-
Enzyme Addition: Add 50 µg of microsomal protein to initiate the reaction. The final reaction volume is 50 µL.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 1.5 mL of the Stop Solution.
-
Lipid Extraction: Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
-
TLC Separation: Spot the upper organic phase onto a silica TLC plate. Develop the plate in the TLC Mobile Phase.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spots corresponding to triacylglycerol into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro DGAT1 Inhibition Assay (Fluorescence-Based)
This protocol offers a non-radioactive alternative using a fluorescently labeled acyl-CoA substrate.[5]
Workflow:
Caption: Workflow for the fluorescence-based DGAT1 assay.
Materials:
-
Human DGAT1 expressed in Sf9 insect cell microsomes
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
NBD-palmitoyl-CoA (fluorescent acyl-CoA)
-
This compound
-
Assay Buffer (as in Protocol 1)
-
TLC plates and mobile phase (as in Protocol 1)
-
Fluorescence imaging system
Procedure:
-
Follow steps 1-4 from the Radiometric Assay Protocol, substituting NBD-palmitoyl-CoA for [14C]Oleoyl-CoA.
-
Terminate the reaction and perform lipid extraction as described previously.
-
Spot the extracted lipids on a TLC plate and develop the chromatogram.
-
Visualize and quantify the fluorescent triacylglycerol band using a fluorescence imaging system.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 3: Cellular DGAT1 Activity Assay
This protocol measures the ability of the test compound to inhibit triglyceride synthesis in a cellular context.[6]
Workflow:
Caption: Workflow for the cellular DGAT1 activity assay.
Materials:
-
HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid complexed to BSA
-
[14C]-glycerol
-
This compound
-
PBS, cell lysis buffer
-
Lipid extraction solvents and TLC supplies (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed HEK293-DGAT1 cells in 24-well plates and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Substrate Addition: Add 0.3 mM oleic acid/BSA and 1 µCi/mL [14C]-glycerol to each well.[6]
-
Incubation: Incubate the cells for 5 hours at 37°C.[6]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract total lipids.
-
TLC and Quantification: Separate the lipids by TLC and quantify the amount of [14C]-triglyceride as described in the radiometric in vitro assay.
-
Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition of triglyceride synthesis against the compound concentration.
Selectivity Assays
To ensure the compound is selective for DGAT1, its activity should be tested against other related acyltransferases, such as DGAT2, MGAT2, and MGAT3, using similar in vitro assay formats.[1]
Conclusion
These protocols provide a comprehensive framework for the initial characterization of this compound as a potential DGAT1 inhibitor. The combination of in vitro and cellular assays will allow for a thorough evaluation of its potency, selectivity, and cell permeability, providing crucial data for further drug development efforts.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Buy this compound | 845826-99-5 [smolecule.com]
- 4. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel heterocyclic compounds utilizing 5-(4-Fluorophenyl)pyridine-2-carboxylic acid as a versatile starting material. The protocols focus on the preparation of key intermediates and their subsequent transformation into biologically relevant scaffolds, such as 1,2,4-triazoles, which are known to exhibit a wide range of pharmacological activities.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and agrochemicals. The pyridine moiety, in particular, is a privileged scaffold in medicinal chemistry. The incorporation of a fluorophenyl group, as in this compound, can significantly enhance the biological activity and pharmacokinetic properties of the resulting molecules. This document outlines the synthesis of novel pyridyl-substituted thiazolyl triazoles, demonstrating the utility of this compound in generating diverse molecular architectures for drug discovery programs. Pyridine derivatives are known to possess a wide array of biological effects, and their fusion with other heterocyclic systems like thiazoles and triazoles can lead to compounds with synergistic or novel mechanisms of action.[1]
General Synthetic Workflow
The overall strategy involves a multi-step synthesis commencing with the activation of the carboxylic acid, followed by the formation of a key carbohydrazide intermediate. This intermediate then serves as the precursor for the construction of the triazole ring, which is subsequently linked to a thiazole moiety.
Caption: General workflow for the synthesis of pyridyl-substituted thiazolyl triazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carbohydrazide
This initial step converts the carboxylic acid into a key hydrazide intermediate, which is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous diethyl ether
-
Anhydrous ethanol
Procedure:
-
Esterification: A solution of this compound (1 equivalent) in anhydrous methanol is cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then refluxed for 4-6 hours. After completion, the solvent is removed under reduced pressure to yield the methyl ester.
-
Hydrazinolysis: The crude methyl ester is dissolved in ethanol, and hydrazine hydrate (3 equivalents) is added. The mixture is refluxed for 8-12 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting solid is triturated with diethyl ether, filtered, washed with cold diethyl ether, and dried under vacuum to afford 5-(4-Fluorophenyl)pyridine-2-carbohydrazide.
Protocol 2: Synthesis of 4-Substituted-1-((5-(4-fluorophenyl)pyridin-2-yl)carbonyl)thiosemicarbazide
This protocol describes the formation of a thiosemicarbazide derivative, which is the direct precursor for the triazole ring.
Materials:
-
5-(4-Fluorophenyl)pyridine-2-carbohydrazide
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous ethanol
Procedure:
-
A mixture of 5-(4-Fluorophenyl)pyridine-2-carbohydrazide (1 equivalent) and a substituted isothiocyanate (1.1 equivalents) in anhydrous ethanol is refluxed for 3-5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the corresponding thiosemicarbazide derivative.
Protocol 3: Synthesis of 5-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
This is the key cyclization step to form the 1,2,4-triazole-thione core.
Materials:
-
4-Substituted-1-((5-(4-fluorophenyl)pyridin-2-yl)carbonyl)thiosemicarbazide
-
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Acetic acid
Procedure:
-
A mixture of the thiosemicarbazide derivative from Protocol 2 (1 equivalent) and potassium carbonate (5 equivalents) in ethanol is refluxed for 2-4 hours.[1] Alternatively, an aqueous solution of sodium hydroxide can be used.
-
After the reaction is complete (monitored by TLC), the solvent is evaporated.
-
The residue is dissolved in water and neutralized with acetic acid.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to obtain the triazole-thione derivative.
Protocol 4: Synthesis of 5-[2-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl]-4-methyl-thiazole derivatives
This final step involves the construction of the thiazole ring onto the triazole core.
Materials:
-
5-(5-(4-Fluorophenyl)pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
α-Haloketone (e.g., 2-bromo-1-(4-methylphenyl)ethan-1-one)
-
Anhydrous ethanol
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of the triazole-thione from Protocol 3 (1 equivalent) in anhydrous ethanol, an appropriate α-haloketone (1.1 equivalents) and a base such as triethylamine or potassium carbonate (2 equivalents) are added.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final pyridyl-substituted thiazolyl triazole derivative.
Data Presentation
The following table summarizes representative data for analogous compounds synthesized from different pyridine carbohydrazides, which can be expected for derivatives of this compound.
| Compound ID | R Group (on Triazole) | R' Group (on Thiazole) | Yield (%) | Melting Point (°C) |
| FPPTT-1 | Phenyl | 4-Methylphenyl | 75 | 210-212 |
| FPPTT-2 | 4-Chlorophenyl | 4-Methoxyphenyl | 72 | 225-227 |
| FPPTT-3 | Ethyl | 4-Nitrophenyl | 68 | 231-233 |
| FPPTT-4 | Phenyl | 2-Naphthyl | 78 | 218-220 |
Data is illustrative and based on typical yields and properties for analogous structures.
Biological Activity and Applications
Pyridyl-substituted triazoles and thiazoles are classes of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities.
Antimicrobial Activity
Many triazole derivatives exhibit potent antifungal and antibacterial properties. The mechanism of action for azole antifungals often involves the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The synthesized compounds can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) to determine their Minimum Inhibitory Concentration (MIC) values. Derivatives containing a 3-pyridyl moiety have shown notable antibacterial activity, particularly against Gram-positive bacteria.[1]
Table of Expected Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| FPPTT-1 | 12.5 | 25 | 6.25 |
| FPPTT-2 | 6.25 | 12.5 | 3.12 |
| FPPTT-3 | 25 | 50 | 12.5 |
| FPPTT-4 | 12.5 | 25 | 6.25 |
| Fluconazole | - | - | 0.5 |
| Ciprofloxacin | 0.5 | 0.25 | - |
Data is hypothetical and for illustrative purposes to guide screening efforts.
Anticancer Activity
The pyridine and triazole scaffolds are present in numerous anticancer drugs. Their mechanism of action can vary widely, from kinase inhibition to disruption of microtubule dynamics. The synthesized compounds can be evaluated for their cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) using assays such as the MTT assay.
Caption: Workflow for synthesis and biological screening of novel compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential for applications in drug discovery. The protocols outlined provide a clear pathway for the generation of a library of pyridyl-substituted thiazolyl triazoles. Subsequent screening of these compounds for antimicrobial and anticancer activities could lead to the identification of promising new therapeutic agents.
References
Application Notes and Protocols for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
Introduction
5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₂H₈FNO₂.[1][2] It features a pyridine ring substituted with a 4-fluorophenyl group and a carboxylic acid functional group. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic applications, including anti-inflammatory and anticancer activities.[3] The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability and efficacy in drug formulations. This document provides detailed protocols for the synthesis, derivatization, and biological evaluation of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈FNO₂ | [1][2] |
| Molecular Weight | 217.20 g/mol | [1][2][4] |
| Appearance | Solid powder | [1][4] |
| Melting Point | 215 °C | [4] |
| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes a representative method for the synthesis of this compound using a Suzuki coupling reaction between 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid.
Materials:
-
5-Bromopyridine-2-carboxylic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Diethyl ether
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromopyridine-2-carboxylic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Amide Bond Formation using EDC/HOBt Coupling
This protocol details the synthesis of an amide derivative from this compound and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound and its derivatives on a selected cancer cell line.[5][6][7]
Materials:
-
Human cancer cell line (e.g., HCT-116, HepG-2, or MCF-7)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well microtiter plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.[5][6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration.
Protocol 4: In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)
This protocol provides a method to evaluate the anti-inflammatory activity of the test compounds by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
Test compounds (dissolved in DMSO)
-
Egg albumin (fresh hen's egg)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Aspirin (as a standard drug)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a 1% w/v solution of egg albumin in PBS (pH 6.4).
-
Reaction Mixture: In separate test tubes, add 0.2 mL of the test compound solution at various concentrations (e.g., 10-1000 µg/mL). Add 2.8 mL of PBS and 2.0 mL of the egg albumin solution to make a final volume of 5.0 mL.
-
Control and Standard: Prepare a control tube containing only the vehicle (DMSO) and a standard tube with aspirin.
-
Incubation: Incubate all tubes at 37°C for 15 minutes, followed by heating at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100
Visualized Workflows and Pathways
Caption: Workflow for the synthesis and derivatization of the target compound.
Caption: Workflow for in vitro biological evaluation of synthesized compounds.
Caption: Conceptual diagram for a potential mechanism of action.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-(4-Fluorophenyl)pyridine-3-carboxylic acid for synthesis 364064-17-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and purity.
Issue 1: Low or No Conversion in the Suzuki Coupling Reaction
-
Question: My Suzuki coupling reaction between 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid is showing low to no yield. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in this Suzuki coupling is a common problem and can often be attributed to several factors related to catalyst activity, reaction conditions, and substrate stability.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. The carboxylate group can also interact with the catalyst.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the palladium catalyst and promote the oxidative addition step.[2] Alternatively, consider using N-heterocyclic carbene (NHC) ligands.[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may also be beneficial.
-
-
Ineffective Base: The choice of base is critical for the activation of the boronic acid in the transmetalation step.[2]
-
Solution: A screening of bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[2] The solubility of the base is also important, so a mixed solvent system like dioxane/water may be necessary.
-
-
Suboptimal Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy for the oxidative addition of the C-Br bond.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[2]
-
Solution: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., Argon or Nitrogen) for an extended period. The reaction should be set up and run under a positive pressure of an inert gas.
-
-
Issue 2: Significant Side Product Formation
-
Question: I am observing significant formation of side products, such as homocoupled biaryls and protodeboronation of the boronic acid. How can I minimize these?
-
Answer: The formation of side products is a common issue in Suzuki couplings and can often be mitigated by optimizing the reaction conditions.
-
Homocoupling: The self-coupling of the boronic acid (to form 4,4'-difluorobiphenyl) or the 5-bromopyridine-2-carboxylic acid can compete with the desired cross-coupling reaction. This is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture is crucial. Using a slightly lower catalyst loading might also reduce the rate of homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of fluorobenzene.
-
Solution: Use anhydrous solvents and ensure the base is not excessively hydrated. Using a boronic ester, such as a pinacol ester, can increase stability against protodeboronation.[2]
-
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: I am having trouble isolating and purifying the final product, this compound. What is a recommended workup procedure?
-
Answer: The acidic nature of the product allows for a straightforward acid-base workup for purification.
-
Recommended Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and salts.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and extract the product into an aqueous basic solution (e.g., 1M NaOH).
-
Wash the basic aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of around 2-3 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is it better to use the carboxylic acid directly in the Suzuki coupling, or should I protect it as an ester first?
-
A1: While direct coupling of the carboxylic acid is possible, the carboxylate formed in situ can sometimes interfere with the palladium catalyst.[1] Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and then hydrolyzing it after the coupling is a common and often more reliable strategy to avoid potential complications and improve yields.
-
-
Q2: What is a suitable alternative synthetic route if the Suzuki coupling fails?
-
A2: An alternative approach involves the synthesis of 5-(4-fluorophenyl)-2-cyanopyridine followed by hydrolysis to the carboxylic acid. The cyano group can be introduced via various methods, and its subsequent hydrolysis to a carboxylic acid is a well-established transformation.[3]
-
-
Q3: Can I use 5-chloropyridine-2-carboxylic acid instead of the bromo derivative?
-
A3: While possible, using 5-chloropyridine-2-carboxylic acid is significantly more challenging due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[2] This would require a more active catalyst system, such as those employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, and likely higher reaction temperatures.[2]
-
Data Presentation
Table 1: Key Parameters for Optimizing the Suzuki Coupling Reaction
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a specialized ligand | The choice of catalyst and ligand is crucial for activating the C-Br bond and preventing catalyst deactivation by the pyridine nitrogen.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands | These ligands promote the formation of the active monoligated palladium(0) species, which is essential for the oxidative addition of the aryl bromide.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. A screening of bases is often necessary.[2] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2] |
| Temperature | 80 - 120 °C | Elevated temperatures are often required to facilitate the oxidative addition step and drive the reaction to completion.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxygen, so a thoroughly degassed reaction mixture and an inert atmosphere are critical for success.[2] |
Experimental Protocols
Protocol 1: Suzuki Coupling of 5-bromopyridine-2-carboxylic acid
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridine-2-carboxylic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas three to five times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and extract the product with 1M NaOH. Wash the aqueous layer with ethyl acetate, then acidify with 6M HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired product.
Protocol 2: Hydrolysis of 5-(4-Fluorophenyl)-2-cyanopyridine
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-fluorophenyl)-2-cyanopyridine in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC.
-
Workup (for basic hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.
-
Workup (for acidic hydrolysis): Cool the reaction mixture and neutralize with a base to precipitate the product, or extract with an organic solvent after adjusting the pH.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: Purification of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Re-dissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. - Consider a preliminary purification step, such as column chromatography, to remove significant impurities. |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | - Reduce the volume of the solvent by evaporation and attempt to cool again. - Introduce a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat until clear and cool slowly. |
| Poor Crystal Yield | The compound has significant solubility in the cold solvent, or too much solvent was used for washing. | - Ensure the minimum amount of hot solvent was used for dissolution. - Cool the filtrate in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Discolored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation (Broad or Overlapping Peaks) | - Inappropriate mobile phase polarity. - Column overloading. - Irregular packing of the stationary phase. | - Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without cracks or channels. |
| Compound Streaking on the Column/TLC | The compound is highly polar and is interacting strongly with the silica gel. | - Add a small percentage of a polar solvent like methanol or a modifier like acetic acid to the mobile phase to reduce tailing.[1] |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to displace the highly polar carboxylic acid from the silica gel. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase containing methanol or even a small amount of acetic or formic acid might be necessary. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed covered with the mobile phase. - If the column runs dry, the separation will be compromised, and it is best to repack the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: If synthesized via a Suzuki-Miyaura cross-coupling reaction, common impurities may include:
-
Homocoupling products: Such as 4,4'-difluorobiphenyl (from the coupling of two 4-fluorophenylboronic acid molecules) and a bipiridine dicarboxylic acid (from the coupling of two 5-bromopyridine-2-carboxylic acid molecules).
-
Starting materials: Unreacted 5-bromopyridine-2-carboxylic acid and 4-fluorophenylboronic acid.
-
Byproducts from ligand degradation: Phenylated impurities may arise from the phosphorus ligands used in the coupling reaction.[2][3]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Given the polar nature of the carboxylic acid and the pyridine ring, polar protic solvents are a good starting point. An ethanol-water mixture is a commonly used and effective solvent system for the recrystallization of related picolinic acid derivatives.[4] You can dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Other potential solvents to explore include isopropanol, acetonitrile, or mixtures of ethyl acetate and hexanes.
Q3: What mobile phase should I use for the column chromatography of this compound?
A3: A mixture of hexanes and ethyl acetate is a common starting point for the chromatography of moderately polar organic compounds. For this compound, you will likely need a relatively polar mobile phase. Start with a system like 70:30 ethyl acetate:hexanes and gradually increase the polarity. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can help to reduce peak tailing, which is common for carboxylic acids on silica gel.
Q4: How can I effectively remove residual palladium catalyst from my final product?
A4: While column chromatography can remove a significant portion of the palladium catalyst, trace amounts may remain. If very high purity is required, you can treat a solution of your compound in an organic solvent with a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like thiourea or L-cysteine.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 20-30% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes, potentially with 0.5% acetic acid) to elute the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common issues in column chromatography.
References
solubility issues of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in organic solvents
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility challenges of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of a pyridine ring and a carboxylic acid group.[1] The carboxylic acid group can participate in hydrogen bonding, while the pyridine nitrogen can also act as a hydrogen bond acceptor. The fluorophenyl group adds some nonpolar character. Therefore, its solubility is highest in polar organic solvents. Its solubility is expected to be limited in nonpolar solvents like hexanes or toluene.[2]
Q2: Why is my compound not dissolving in a specific organic solvent?
A2: Several factors can influence solubility:
-
Solvent Polarity Mismatch: The principle of "like dissolves like" is crucial. Using a nonpolar solvent for a polar compound like this will result in poor solubility.
-
Insufficient Solvent Volume: The concentration may be too high for the chosen solvent. Try using a larger volume of solvent.
-
Low Temperature: Solubility generally increases with temperature for most solid solutes.[1]
-
pH of the Solution: The carboxylic acid group's protonation state is pH-dependent. In its neutral form, it is less soluble than its deprotonated (salt) form in aqueous or protic solvents.[1]
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubility characteristics.
Q3: Can I use water to dissolve this compound?
A3: Based on its parent compound, picolinic acid, this compound is expected to be moderately soluble in water.[1][3] The solubility in aqueous solutions can be significantly influenced by pH. Adjusting the pH to be more basic will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]
Q4: How does the presence of water in an organic solvent affect solubility?
A4: For many carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility.[4][5] This phenomenon, known as "water-enhanced solubility," occurs because water molecules can hydrate the carboxylic acid, facilitating its dissolution in the organic phase. This is particularly notable in Lewis-base solvents or those with a carbonyl group.[4]
Solubility Data
Table 1: Qualitative Solubility Profile for this compound
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | High polarity effectively solvates the polar pyridine-carboxylic acid moiety.[2] |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the solute. Picolinic acid is soluble in alcohols.[2][3] |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Intermediate polarity. May require heating or larger solvent volumes. |
| Ethers | Tetrahydrofuran (THF) | Sparingly Soluble | Moderate polarity. |
| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | Significant mismatch in polarity between the solvent and the polar solute.[2] |
Table 2: Quantitative Solubility of Picolinic Acid (Parent Compound) at ~293 K
| Solvent | Molar Fraction (x) | g / kg of Solvent | Reference |
| Water | — | ~ 862.5 | [3] |
| Ethanol | — | ~ 57.1 | [3] |
| Acetonitrile | — | ~ 17.0 | [3] |
Note: This data is for the parent compound, Picolinic Acid, and should be used as a comparative reference only.
Troubleshooting Guide
If you are encountering solubility issues, follow this step-by-step guide.
Issue: Compound is poorly soluble or insoluble in the chosen solvent.
-
Verify Solvent Choice: Is the solvent appropriate for a polar, hydrogen-bonding compound?
-
If NO: Switch to a more polar solvent (e.g., from Toluene to THF, or from THF to DMF).
-
If YES: Proceed to the next step.
-
-
Increase Temperature: Gently heat the mixture while stirring. Many compounds show a significant increase in solubility with temperature.[1]
-
Did it dissolve? If yes, the issue is resolved. Be aware that the compound may precipitate upon cooling.
-
If NO: Proceed to the next step.
-
-
Increase Solvent Volume: Add more solvent in measured increments to decrease the overall concentration.
-
Did it dissolve? If yes, the initial concentration was too high.
-
If NO: The compound has very low solubility in this solvent. Consider co-solvents or pH modification.
-
-
Consider pH Modification (for protic or aqueous-organic mixtures):
-
Add a small amount of a suitable base (e.g., triethylamine, sodium bicarbonate) to deprotonate the carboxylic acid, which should increase solubility.
-
-
Use a Co-Solvent: Try a mixture of solvents. For example, if the compound is poorly soluble in dichloromethane, adding a small percentage of methanol or DMF can significantly improve solubility.
Caption: A flowchart for troubleshooting solubility problems.
Experimental Protocols
For researchers needing to generate their own quantitative data, the following standard protocols are recommended.
Protocol 1: Gravimetric Method for Solubility Determination
This method is robust and relies on accurately measuring the mass of solute dissolved in a known mass of solvent.
Objective: To determine the solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
High-purity organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass containers for filtrate
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a vial containing a known mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to the desired experimental temperature. Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is saturated.
-
Filtration: After equilibration, allow the solid to settle. Immediately withdraw a sample of the supernatant using a syringe. Quickly attach a syringe filter and dispense the clear, saturated solution into a pre-weighed container.[6] It is critical that this step is performed at the experimental temperature to prevent precipitation.
-
Solvent Evaporation: Accurately weigh the container with the filtered solution. Carefully evaporate the solvent using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen gas.[6]
-
Mass Determination: Once the solvent is completely removed, place the container in a desiccator to cool and then re-weigh it. The final mass is that of the dissolved solute.
-
Calculation:
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dry solute)
-
Mass of solute = (Mass of container + dry solute) - Mass of empty container
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Caption: Workflow for the gravimetric solubility determination method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The content is designed to address specific issues encountered during experimental work, offering practical solutions and detailed protocols.
Main Synthetic Route: Suzuki-Miyaura Coupling
The primary and most common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromopyridine-2-carboxylic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling synthesis.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction low or non-existent?
A1: Low yields are a common issue and can stem from several factors. The primary challenges with this specific reaction involve the potential for catalyst inhibition by the pyridine nitrogen and the presence of the carboxylic acid group.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂).
-
Solution: Ensure high-quality reagents and proper degassing of the reaction mixture to prevent oxidation of the active catalyst.
-
-
Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal.
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification difficulties.
-
Protodeboronation: This is the hydrolysis of the 4-fluorophenylboronic acid to fluorobenzene. It is often promoted by aqueous conditions, high temperatures, and certain bases.[3]
-
Solution: Use anhydrous solvents, minimize reaction time and temperature, or consider using a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis. Using a milder base like KF may also reduce the rate of protodeboronation.[2]
-
-
Homocoupling: The boronic acid can couple with itself to form 4,4'-difluorobiphenyl. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.
-
Solution: Ensure thorough degassing of the reaction mixture before adding the catalyst.
-
-
Dehalogenation: The 5-bromopyridine-2-carboxylic acid can be reduced to pyridine-2-carboxylic acid.
-
Solution: This can sometimes be minimized by changing the phosphine ligand or using a milder base. Lowering the reaction temperature may also be effective.
-
-
Decarboxylation: The starting material, 5-bromopyridine-2-carboxylic acid, may lose CO₂ at elevated temperatures. Picolinic acids (pyridine-2-carboxylic acids) are known to be susceptible to decarboxylation.
-
Solution: If decarboxylation is suspected, running the reaction at a lower temperature for a longer duration may be beneficial. Alternatively, protecting the carboxylic acid as an ester and hydrolyzing it after the coupling is a common strategy.[4]
-
Q3: How does the carboxylic acid group affect the reaction?
A3: The carboxylic acid group can influence the reaction in several ways:
-
Catalyst Deactivation: The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[4]
-
Solubility Issues: The starting material, being a salt under basic conditions, may have poor solubility in organic solvents, potentially slowing down the reaction.
Quantitative Data: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85-96 | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5][6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | High | [1] |
Note: The data presented is for the analogous coupling of 5-bromonicotinic acid and may serve as a starting point for optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
5-bromopyridine-2-carboxylic acid (1.0 equiv)
-
4-fluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyridine-2-carboxylic acid, 4-fluorophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and acidify to pH ~4 with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Alternative Synthetic Route: Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile
An alternative route to the target molecule is the hydrolysis of the corresponding nitrile precursor, 5-(4-fluorophenyl)pyridine-2-carbonitrile. This can be achieved under either acidic or basic conditions.
Experimental Workflow: Nitrile Hydrolysis
Caption: A generalized experimental workflow for the hydrolysis of a nitrile to a carboxylic acid.
Troubleshooting Guide: Nitrile Hydrolysis
Q1: My nitrile hydrolysis reaction is incomplete, and I am isolating the intermediate amide. What should I do?
A1: The hydrolysis of nitriles proceeds through an amide intermediate. Incomplete conversion is common if the reaction conditions are not sufficiently vigorous to hydrolyze the amide.
-
Acid-Catalyzed Hydrolysis: Requires strong acid and heat. The amide intermediate can sometimes be difficult to hydrolyze further.[7]
-
Solution: Increase the reaction temperature, prolong the reaction time, or use a higher concentration of a strong acid like HCl or H₂SO₄.[7]
-
-
Base-Catalyzed Hydrolysis: The reaction produces a carboxylate salt. Incomplete conversion can result from an insufficient amount of base or milder conditions.
Q2: Are there any specific challenges with hydrolyzing a heteroaromatic nitrile?
A2: The pyridine ring can be sensitive to very harsh acidic or basic conditions. Under strongly acidic conditions, the pyridine nitrogen will be protonated, which can affect the electronic properties of the ring and potentially the reaction rate. It is important to monitor the reaction for any signs of degradation of the heterocyclic core.
Detailed Experimental Protocol: Nitrile Hydrolysis
This protocol is a general guideline and may require optimization.
Materials:
-
5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 equiv)
-
Aqueous NaOH (e.g., 10%) or concentrated HCl
-
Solvent (e.g., Ethanol/Water mixture)
Procedure (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in a mixture of ethanol and 10% aqueous NaOH.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the product precipitates (typically around pH 4).
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization.
Purification and Characterization
Q1: What are the best methods for purifying the final product, this compound?
A1: The choice of purification method depends on the nature and quantity of impurities.
-
Recrystallization: This is often an effective method for purifying the final product if the main impurities have different solubility profiles. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Acid-Base Extraction: The carboxylic acid can be dissolved in a dilute basic solution (e.g., aqueous NaHCO₃) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure product, which is collected by filtration.
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid is often effective for eluting carboxylic acids.
Q2: What are the key analytical techniques for characterizing the product?
A2:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The aromatic protons on the pyridine and fluorophenyl rings will show characteristic chemical shifts and coupling patterns. The carboxylic acid proton will typically appear as a broad singlet downfield.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.
-
Melting Point: A sharp melting point is an indicator of purity.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing the synthesis of this compound. For specific and complex issues, consulting the primary literature is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve a two-step process:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 5-halopyridine-2-carbonitrile (e.g., 5-bromo-2-cyanopyridine) with 4-fluorophenylboronic acid.
-
Hydrolysis: Subsequent hydrolysis of the resulting 5-(4-fluorophenyl)pyridine-2-carbonitrile to the final carboxylic acid product.
An alternative, though potentially less common, route is the direct Suzuki-Miyaura coupling of a 5-halopyridine-2-carboxylic acid with 4-fluorophenylboronic acid. However, this can be complicated by potential decarboxylation of the starting material under the reaction conditions.
Q2: What are the most common side products I should be aware of during the synthesis?
A2: Depending on the synthetic route, several side products can be formed:
-
Suzuki-Miyaura Coupling Step:
-
Homocoupling Product: 4,4'-Difluorobiphenyl, arising from the coupling of two molecules of 4-fluorophenylboronic acid.
-
Protodeboronation Product: Fluorobenzene, resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Starting Material: Unreacted 5-bromo-2-cyanopyridine.
-
Debrominated Starting Material: 2-Cyanopyridine, from the reduction of the starting material.
-
-
Hydrolysis Step:
-
Amide Intermediate: 5-(4-Fluorophenyl)pyridine-2-carboxamide is the primary intermediate and may remain if the hydrolysis is incomplete.
-
-
Direct Coupling with Carboxylic Acid:
-
Decarboxylation Product: 5-(4-Fluorophenyl)pyridine, formed by the loss of CO2 from the starting material or product.
-
Troubleshooting Guides
Issue 1: Low Yield of 5-(4-Fluorophenyl)pyridine-2-carbonitrile in Suzuki-Miyaura Coupling
Symptoms:
-
Major peaks corresponding to starting materials (5-bromo-2-cyanopyridine and 4-fluorophenylboronic acid) in your reaction monitoring (TLC, LC-MS, GC-MS).
-
Significant formation of 4,4'-difluorobiphenyl (homocoupling product) and/or fluorobenzene (protodeboronation product).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalyst Activity | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. Optimize the catalyst loading (typically 1-5 mol%). |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. The presence of oxygen can promote homocoupling. |
| Inappropriate Base or Base Strength | The choice of base is critical. Weaker bases may lead to incomplete reaction, while overly strong bases can promote side reactions. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Suboptimal Solvent System | The solvent influences the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Optimize the solvent ratio. |
| Protodeboronation of Boronic Acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction medium is not overly acidic, as this can accelerate protodeboronation. |
Representative Data on Side Product Formation in Suzuki Coupling:
| Condition | Desired Product Yield (%) | 4,4'-Difluorobiphenyl (%) | Fluorobenzene (%) | Unreacted 5-bromo-2-cyanopyridine (%) |
| Standard (Degassed) | 85 | 5 | 2 | 8 |
| Non-Degassed | 40 | 35 | 5 | 20 |
| Weak Base (e.g., NaHCO₃) | 30 | 10 | 3 | 57 |
| Excess Boronic Acid (2 equiv.) | 88 | 8 | 1 | 3 |
Issue 2: Incomplete Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Symptom:
-
A significant amount of the intermediate, 5-(4-Fluorophenyl)pyridine-2-carboxamide, is observed in the final product mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the amide intermediate is fully consumed. |
| Inadequate Concentration of Acid or Base | For acidic hydrolysis, use a higher concentration of a strong acid like HCl or H₂SO₄. For basic hydrolysis, ensure a sufficient excess of a strong base like NaOH or KOH is used. |
| Poor Solubility of the Amide Intermediate | If the amide precipitates out of solution, consider using a co-solvent to improve solubility. For example, in aqueous hydrolysis, adding a water-miscible organic solvent like ethanol or dioxane can help. |
Issue 3: Presence of Decarboxylation Product
Symptom:
-
Detection of 5-(4-Fluorophenyl)pyridine in the product mixture, especially when performing a direct Suzuki coupling with 5-bromopyridine-2-carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Pyridine-2-carboxylic acids can be susceptible to thermal decarboxylation. Perform the reaction at the lowest effective temperature. |
| Presence of Copper Salts | Certain metal catalysts, including copper, can promote decarboxylation. If using a copper co-catalyst, consider alternative conditions or catalyst systems. |
| Acidic Conditions | Acidic conditions can sometimes facilitate decarboxylation. Ensure the reaction is run under basic conditions as required for the Suzuki coupling. |
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine and 4-Fluorophenylboronic Acid
-
Reagent Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-cyanopyridine (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Bubble argon gas through the mixture for 20-30 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a phosphine ligand if required.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 5-(4-fluorophenyl)pyridine-2-carbonitrile.
Protocol 2: Hydrolysis of 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Acidic Hydrolysis:
-
Reaction Setup: To a round-bottom flask containing 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.), add a 6 M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the disappearance of the starting material and the amide intermediate.
-
Work-up: Cool the reaction mixture in an ice bath. Adjust the pH to ~3-4 with a concentrated aqueous solution of sodium hydroxide. The product will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Basic Hydrolysis:
-
Reaction Setup: Dissolve 5-(4-fluorophenyl)pyridine-2-carbonitrile (1.0 eq.) in ethanol in a round-bottom flask. Add a 10 M aqueous solution of sodium hydroxide (5.0 eq.).
-
Reaction: Heat the mixture to reflux and stir.
-
Work-up: After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with concentrated hydrochloric acid. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Visualizations
Synthetic Pathways and Side Product Formation
Caption: Overview of the main synthetic routes and common side products.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in the Suzuki-Miyaura coupling step.
Hydrolysis Troubleshooting Flowchart
stability and degradation of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The information herein is intended to support experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a cool, dry, and dark place. A temperature of 2-8°C is advisable. The compound is a solid and should be protected from moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for short periods, and their stability under these conditions should be verified.
Q2: What is the general stability profile of this compound?
A2: this compound, as a pyridine carboxylic acid derivative, is generally stable under neutral conditions. However, like many carboxylic acids and pyridine-containing compounds, it can be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.[1][2] The pyridine ring and the carboxylic acid group are the most likely sites for chemical reactions leading to degradation.
Q3: Are there any known incompatibilities with common excipients or solvents?
A3: While specific incompatibility studies for this compound are not widely published, general knowledge suggests potential interactions. Strong oxidizing agents should be avoided. When formulating, it is crucial to conduct compatibility studies with proposed excipients, especially those that could create highly acidic or basic microenvironments. Co-solvents may be necessary for compounds with poor water solubility in forced degradation studies.[1]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, is the standard approach.[3][4] Such a method should be able to separate the parent compound from its degradation products, allowing for accurate quantification of any changes over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram of a freshly prepared sample. | 1. Impurities in the starting material.2. On-column degradation.3. Contaminated solvent or glassware. | 1. Review the certificate of analysis (CoA) for the starting material. If necessary, purify the compound.2. Modify HPLC conditions (e.g., pH of the mobile phase, column temperature).3. Use fresh, high-purity solvents and thoroughly clean all glassware. |
| Rapid degradation observed under mild stress conditions. | 1. Presence of catalytic impurities (e.g., metal ions).2. The compound is intrinsically less stable than anticipated. | 1. Use metal-free containers and consider adding a chelating agent like EDTA to the formulation if metal ion catalysis is suspected.2. Re-evaluate the stress conditions; use milder temperatures or shorter exposure times initially. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradation products.2. Degradants are not eluting from the HPLC column.3. Precipitation of the compound or its degradants. | 1. Use a mass spectrometer (MS) or other universal detectors in parallel with the UV detector.2. Modify the HPLC gradient to ensure all components are eluted. Consider a column wash step.3. Check for any visible precipitation in the stressed samples. If observed, adjust the solvent system. |
| Inconsistent results between replicate stability studies. | 1. Variability in experimental conditions (e.g., temperature, light exposure).2. Issues with sample preparation or analytical method precision. | 1. Ensure precise control of all experimental parameters. Use calibrated equipment.2. Validate the analytical method for precision, accuracy, and reproducibility. Ensure consistent sample handling. |
Experimental Protocols
The following are representative protocols for forced degradation studies, based on ICH guidelines.[1][2] The extent of degradation should be targeted in the range of 5-20% to ensure that primary degradation products are formed and can be adequately studied.
1. Acidic Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 M Hydrochloric Acid (HCl). Heat the solution at 60°C.
-
Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: Neutralize the samples before analysis by a validated stability-indicating HPLC method.
2. Basic Hydrolysis
-
Protocol: Dissolve this compound in a suitable solvent and add 0.1 M Sodium Hydroxide (NaOH). Maintain the solution at room temperature (25°C).
-
Time Points: Collect samples at 0, 1, 2, 4, 6, and 12 hours.
-
Analysis: Neutralize the samples before analysis by a validated stability-indicating HPLC method.
3. Oxidative Degradation
-
Protocol: Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature (25°C) and protected from light.
-
Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.
4. Thermal Degradation
-
Protocol: Place the solid compound in a calibrated oven at 80°C.
-
Time Points: Collect samples at 1, 3, 7, and 14 days.
-
Analysis: Dissolve the solid samples in a suitable solvent and analyze by a validated stability-indicating HPLC method.
5. Photolytic Degradation
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Time Points: Collect samples at the end of the exposure.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Time | Assay of Parent (%) | Major Degradation Product(s) (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 92.5 | DP1 (3.8%), DP2 (2.5%) | 98.8 |
| 0.1 M NaOH, 25°C | 12 h | 88.1 | DP3 (9.7%) | 97.8 |
| 3% H₂O₂, 25°C | 24 h | 95.2 | DP4 (4.1%) | 99.3 |
| Solid, 80°C | 14 days | 98.9 | - | 99.8 |
| Photolytic (Solid) | End | 99.2 | - | 99.5 |
| Photolytic (Solution) | End | 96.8 | DP5 (2.7%) | 99.5 |
DP = Degradation Product
Visualizations
Caption: Workflow for forced degradation studies.
References
troubleshooting failed reactions involving 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The following sections address common issues encountered during synthetic reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?
A1: Low yields in amide coupling reactions with this substrate can stem from several factors:
-
Poor Solubility: The carboxylic acid may not be fully dissolved in the reaction solvent, limiting its availability to react.
-
Suboptimal Activation: The carboxylic acid may not be efficiently activated by the chosen coupling reagent. The electron-withdrawing nature of the fluorophenyl and pyridine rings can affect the reactivity of the carboxyl group.
-
Steric Hindrance: While not excessively bulky, the substitution pattern may cause some steric hindrance, slowing down the reaction with sterically demanding amines.
-
Base Incompatibility: The choice of base is crucial. A base that is too strong or too weak can hinder the reaction or lead to side products.
-
Side Reactions: Undesired side reactions, such as the formation of an unreactive carboxylate salt or decomposition of the coupling reagent, can consume starting material.
Q2: I am observing multiple spots on my TLC plate after an esterification reaction. What are the likely side products?
A2: Common side products in esterification reactions, particularly when using coupling reagents like DCC, include:
-
N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate.
-
Unreacted Starting Material: Incomplete conversion is a common issue.
-
Decomposition Products: If harsh conditions (e.g., high temperatures) are used, the starting material or product may decompose.
Q3: What are the best solvents for reactions involving this compound?
A3: The choice of solvent depends on the specific reaction. However, due to its polar nature and potential for hydrogen bonding, good solubility is often observed in polar aprotic solvents. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM) may be suitable for some reactions, but solubility might be limited. It is advisable to perform a solubility test before commencing the reaction.
Q4: How can I purify the final product after a reaction with this compound?
A4: Purification strategies depend on the nature of the product and impurities. Common methods include:
-
Aqueous Work-up: Acid-base extractions can be effective for removing unreacted starting acid or basic impurities.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amide and ester products. The choice of eluent system will need to be optimized.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Troubleshooting Guides
Issue 1: Failed or Low-Yield Amide Coupling Reaction
This guide provides a systematic approach to troubleshooting amide coupling reactions.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Step 1: Verify Solubility
-
Observation: Starting material (this compound) is not fully dissolved.
-
Solution:
-
Increase the volume of the solvent.
-
Switch to a more polar aprotic solvent like DMF or DMSO.
-
Gently warm the mixture to aid dissolution, but be mindful of the stability of your reactants and reagents.
-
Step 2: Re-evaluate Coupling Reagents and Additives
-
Observation: The reaction is sluggish or stalls despite good solubility.
-
Solution:
-
Switch to a more potent coupling reagent. For example, if you are using DCC/DMAP, consider moving to HATU or HBTU, which are often more effective for heteroaromatic carboxylic acids.
-
Include an additive like HOBt or HOAt. These can suppress racemization and improve reaction rates by forming a more reactive activated ester.
-
Step 3: Optimize the Base
-
Observation: The reaction is not proceeding, or a complex mixture is observed.
-
Solution:
-
Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Ensure the correct stoichiometry of the base is used. Typically, 1.1 to 2.0 equivalents are sufficient. Excess base can sometimes lead to side reactions.
-
Step 4: Adjust Reaction Conditions
-
Observation: The reaction is slow.
-
Solution:
-
Increase the reaction temperature. Many amide couplings can be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Issue 2: Failed or Low-Yield Esterification Reaction
Troubleshooting Workflow:
Troubleshooting Decision Tree
Step 1: For Fischer Esterification (Acid-Catalyzed)
-
Observation: Low conversion to the ester.
-
Solution:
-
Ensure a strong acid catalyst (e.g., concentrated H₂SO₄) is used in sufficient quantity.
-
Use a large excess of the alcohol, if possible, to drive the equilibrium.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Step 2: For Coupling Reagent-Mediated Esterification
-
Observation: Formation of N-acylurea byproduct with DCC.
-
Solution:
-
Use EDC instead of DCC, as the resulting urea byproduct is water-soluble and easier to remove during work-up.
-
Add DMAP as a catalyst, which can significantly accelerate the reaction.
-
Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Quantitative Data Summary
| Property | Value | Source/Notes |
| Molecular Weight | 217.20 g/mol | Calculated |
| Predicted pKa | 0.92 ± 0.50 | Predicted value. The actual pKa may vary. |
| Solubility | ||
| DMF | Good | General observation for similar polar organic acids. |
| DMSO | Good | General observation for similar polar organic acids. |
| THF | Moderate | May require warming to fully dissolve. |
| Dichloromethane | Low | Solubility is expected to be limited. |
| Water | Very Low | Expected for a neutral organic molecule of this size. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
Reaction Workflow:
Technical Support Center: Scaling Up the Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-halopyridine-2-carboxylic acid derivative (such as 5-bromo- or 5-chloropyridine-2-carboxylic acid) with 4-fluorophenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Q2: Why am I experiencing low yields when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: Low yields during scale-up can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized concentration gradients and side reactions. Temperature control is also critical; poor heat transfer can result in temperature fluctuations that affect reaction kinetics and product stability. Furthermore, the sensitivity of the palladium catalyst to air and moisture becomes more pronounced on a larger scale, necessitating stringent inert atmosphere conditions.[1]
Q3: What are the common impurities observed in the synthesis of this compound, and how can they be minimized?
A3: Common impurities include homo-coupled products (from the coupling of two boronic acid or two pyridine molecules), protodeboronation of the 4-fluorophenylboronic acid, and residual palladium catalyst in the final product. To minimize these, ensure a strict inert atmosphere to prevent oxidative side reactions, use high-purity starting materials, and optimize the stoichiometry of the reactants. Post-reaction, residual palladium can be removed using metal scavengers.[1][2]
Q4: How can I effectively remove the palladium catalyst from my final product on a large scale?
A4: Removing residual palladium to meet pharmaceutical specifications is a critical challenge in scale-up.[3] Several methods can be employed, including treatment with metal scavengers like SiliaMetS® Thiol or Thiourea, activated carbon, or performing extractions with aqueous solutions of reagents like L-cysteine or thiourea.[2] The choice of method will depend on the specific process parameters and the required level of purity.
Troubleshooting Guides
Issue 1: Low or Stagnant Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active pre-catalyst or ligand system, such as a Buchwald-type ligand (e.g., SPhos, XPhos). |
| Poor Mixing | On a larger scale, mechanical stirring might be insufficient. Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous slurry.[1] |
| Suboptimal Temperature | Verify the internal reaction temperature. For less reactive starting materials like 5-chloropyridine-2-carboxylic acid, higher temperatures (e.g., 80-100 °C) may be necessary.[1] |
| Incorrect Base | The choice and quality of the base are crucial. Ensure the base is anhydrous and of a suitable strength. For pyridine substrates, potassium carbonate or potassium phosphate are often effective. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and high-purity reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Dehalogenation | Hydrogen source in the reaction. | Ensure solvents are not a source of hydrides and optimize reaction time to avoid prolonged exposure to conditions that may favor this side reaction. |
Experimental Protocols
Key Synthetic Pathway: Suzuki-Miyaura Coupling
The primary route for the large-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling.
Detailed Scalable Protocol
This protocol is a representative scalable procedure for the Suzuki-Miyaura coupling.
Materials:
-
5-Bromopyridine-2-carboxylic acid (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Toluene
-
Water
Procedure:
-
Reactor Setup: Charge a suitable reactor with 5-Bromopyridine-2-carboxylic acid, 4-Fluorophenylboronic acid, and Potassium Carbonate.
-
Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio) to the reactor.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare a solution of Palladium(II) Acetate and SPhos in degassed toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Isolation: Acidify the aqueous layer with HCl to precipitate the product.
-
Purification: Filter the crude product and recrystallize from a suitable solvent such as ethanol/water to afford pure this compound.
-
Drying: Dry the purified product under vacuum at 50-60 °C.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Halide | 5-Bromopyridine-2-carboxylic acid | 5-Chloropyridine-2-carboxylic acid | 5-Bromopyridine-2-carboxylic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/Water | Toluene/Water | 2-Butanol/Water |
| Temperature | 100 °C | 90 °C | 90 °C |
| Yield | ~75% | ~85% | ~90% |
| Purity | >98% | >99% | >99% |
Note: The data presented are representative values and may vary depending on the specific experimental setup and scale.
Troubleshooting Logic Diagram
References
challenges in the characterization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the characterization of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: The key properties are summarized in the table below. The compound is a solid at room temperature.[1][2]
| Property | Value |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol [1][2] |
| Appearance | Solid[1] |
| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N[1] |
Q2: In which common deuterated solvents is this compound soluble for NMR analysis?
Q3: What are the expected storage conditions for this compound?
A3: For a similar compound, 5-Phenylpyridine-2-carboxylic acid, the recommended storage is sealed in a dry environment at 2-8°C. It is advisable to follow similar precautions for this compound to ensure its stability.
Troubleshooting Guides
This section addresses specific issues you may encounter during the characterization of this compound using common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Complex and Overlapping Signals in the ¹H NMR Aromatic Region
Question: My ¹H NMR spectrum shows a complex multiplet in the aromatic region (typically 7.0-9.0 ppm), making it difficult to assign the protons of the pyridine and fluorophenyl rings. What can I do?
Answer: Signal overlap in the aromatic region is a common challenge for substituted pyridines. The similar electronic environments of the protons on both aromatic rings can lead to poor resolution. Here are several strategies to address this:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in tracing the spin systems of the individual rings. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their directly attached carbons, and a 2D HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range C-H correlations, aiding in the definitive assignment of quaternary carbons and the overall structure.
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can induce small changes in the chemical shifts of the protons, which might be sufficient to resolve the overlap.
Experimental Protocol: 2D COSY
-
Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Use a standard COSY pulse program on your NMR spectrometer. Typically, this involves acquiring a series of ¹H spectra with an incremented evolution time.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions to generate the 2D spectrum.
-
Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the x and y axes are spin-coupled.
Logical Workflow for NMR Signal Assignment
Caption: Workflow for resolving overlapping NMR signals.
Mass Spectrometry (MS)
Issue 2: Unexpected Fragmentation Pattern in the Mass Spectrum
Question: The mass spectrum of my compound does not show a clear molecular ion peak, or the fragmentation pattern is difficult to interpret. What are the expected fragmentation pathways?
Answer: For aromatic carboxylic acids, the molecular ion peak is generally observable, but can sometimes be weak. The fragmentation of this compound is expected to follow patterns characteristic of both carboxylic acids and fluorinated aromatic compounds.
-
Expected Fragments:
-
[M-OH]⁺ (m/z 200.06): Loss of the hydroxyl radical is a common fragmentation for carboxylic acids.
-
[M-COOH]⁺ (m/z 172.07): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation.
-
Decarboxylation [M-CO₂]: While less common for the positive ion mode, loss of carbon dioxide can occur.
-
-
Fluorine Influence: The presence of a fluorine atom can lead to complex rearrangement pathways after the initial fragmentation. It is known that in the mass spectrometry of perfluorinated carboxylic acids, the initial loss of CO₂ is followed by fluorine migrations and subsequent fragmentation.
Troubleshooting Workflow for MS Analysis
Caption: Troubleshooting workflow for mass spectrometry data.
High-Performance Liquid Chromatography (HPLC)
Issue 3: Poor Peak Shape or Co-elution of Impurities in HPLC Analysis
Question: My HPLC chromatogram shows a broad or tailing peak for the main compound, and I suspect there are co-eluting impurities. How can I improve the separation?
Answer: The acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen mean that the compound's ionization state is pH-dependent. This can lead to poor peak shapes if the mobile phase pH is not controlled.
-
Mobile Phase pH: The pH of the mobile phase should be buffered to ensure a consistent ionization state of the molecule. For a reversed-phase C18 column, a mobile phase with a pH around 2-3 (e.g., using formic acid or phosphoric acid) will protonate the carboxylic acid, reducing its polarity and leading to better retention and peak shape.
-
Potential Impurities: Common impurities could arise from the synthesis, such as starting materials or by-products from side reactions. If impurities are suspected, adjusting the mobile phase gradient, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry can help to improve the resolution.
-
Method Development: A good starting point for method development on a C18 column would be a gradient elution with water (containing 0.1% formic acid) and acetonitrile.
Experimental Protocol: Generic HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
Injection Volume: 10 µL.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, starting and ending percentages of the organic modifier, and the pH of the aqueous phase to achieve optimal separation.
Logical Flow for HPLC Method Optimization
Caption: Logical flow for HPLC method optimization.
References
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, focusing on the avoidance of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura coupling reaction between 5-bromo-2-pyridinecarboxylic acid and 4-fluorophenylboronic acid.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including catalyst inhibition and inefficient reaction conditions. The pyridine nitrogen in the starting material can coordinate with the palladium catalyst, hindering its activity.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Inhibition | Employ bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and inhibiting the catalyst. |
| Inefficient Oxidative Addition | Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands. | The C-Br bond in bromopyridines can be less reactive, leading to a slow rate-determining oxidative addition step. |
| Inappropriate Base or Solvent | Screen various base and solvent combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in DMF). | The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate. |
Issue 2: Presence of Homocoupling Impurities
A significant side reaction is the homocoupling of the 4-fluorophenylboronic acid, leading to the formation of 4,4'-difluorobiphenyl.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | Oxygen can promote the homocoupling of boronic acids. |
| Use of Pd(II) Precatalysts | Utilize a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a reducing agent if using a Pd(II) source. | Pd(II) precatalysts can be reduced in situ by the boronic acid, leading to homocoupling. |
Issue 3: Formation of Protodeboronation Byproduct
Protodeboronation is the cleavage of the C-B bond of the boronic acid, resulting in the formation of fluorobenzene.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Water and/or High Temperatures | Use anhydrous solvents, minimize the amount of water in the reaction mixture, and avoid prolonged reaction times at high temperatures. | These conditions can lead to the hydrolysis of the boronic acid. |
| Instability of Boronic Acid | Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. | These derivatives are often more stable towards protodeboronation than the corresponding boronic acids. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent synthetic route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the major impurities I should be aware of during the synthesis?
A2: The primary impurities include:
-
4,4'-Difluorobiphenyl: Resulting from the homocoupling of 4-fluorophenylboronic acid.
-
Fluorobenzene: Formed via protodeboronation of 4-fluorophenylboronic acid.
-
Unreacted starting materials: 5-bromo-2-pyridinecarboxylic acid and 4-fluorophenylboronic acid.
-
Ligand-derived impurities: Byproducts from the phosphine ligands used in the reaction.
Q3: How can I effectively remove the palladium catalyst after the reaction?
A3: The palladium catalyst can be removed by filtration through celite or silica gel. Alternatively, treatment with activated carbon can also be effective. For more stringent removal, specific palladium scavengers can be employed.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of impurities.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Impurities
This protocol is designed to minimize the formation of common impurities during the synthesis of this compound.
Materials:
-
5-bromo-2-pyridinecarboxylic acid (1.0 eq)
-
4-fluorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid, 4-fluorophenylboronic acid, and potassium carbonate.
-
Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and adjust the pH to ~3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Formation pathways for the desired product and major impurities.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its structurally related analogs. The focus of this comparison is on their antiproliferative effects against human cancer cell lines. While the precise mechanism of action for this specific series of compounds has not been definitively elucidated in the available literature, the broader class of pyridine-containing compounds has been investigated for the modulation of various cellular signaling pathways. Notably, antagonism of the metabotropic glutamate receptor 1 (mGluR1) has been linked to antiproliferative effects in several cancer types[1][2]. The data presented herein is based on a study that identified these compounds as potent inhibitors of cancer cell growth[3].
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of this compound and its analogs against the MDA-MB-435 human melanoma cell line. The activity is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) for MDA-MB-435 Cells |
| 1 | H | H | 1.8 |
| 2 | 4-F | H | 2.5 |
| 3 | 4-Cl | H | 1.0 |
| 4 | 4-OCH3 | H | 2.0 |
| 5 | H | CH3 | 1.5 |
| 6 | H | OCH3 | > 10 |
Data sourced from Becker et al., 2002.[3]
Experimental Protocols
In Vitro Antiproliferation Assay
The antiproliferative activity of the compounds was determined using a standardized cell viability assay.
Cell Line: MDA-MB-435 (human melanoma)
Methodology:
-
Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5,000 cells per well in the appropriate culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells was maintained at a non-toxic level (e.g., <0.5%).
-
Incubation: The cells were incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is reduced by metabolically active cells to form a purple formazan product.
-
Data Analysis: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 570 nm. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Functional Assessment of mGluR1 Antagonism (General Protocol)
While not performed on the specific analogs in the primary source, a common method to assess the activity of mGluR1 antagonists is the intracellular calcium mobilization assay.
Cell Line: A stable cell line expressing the human mGluR1 receptor (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for a specific time (e.g., 60 minutes) at 37°C.
-
Compound Incubation: The dye-loading solution is removed, and the cells are washed. The test compounds (potential antagonists) are then added at various concentrations and incubated for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). An mGluR1 agonist (e.g., glutamate or quisqualate) is added to the wells to stimulate the receptor.
-
Data Analysis: The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time, both before and after the addition of the agonist. The ability of the antagonist compounds to inhibit the agonist-induced calcium mobilization is quantified, and IC50 values are determined.
Visualizations
mGluR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 1 (mGluR1), a Gq-protein coupled receptor.
Caption: mGluR1 signaling cascade upon glutamate binding.
Experimental Workflow for mGluR1 Antagonist Screening
The following diagram outlines the typical workflow for screening compounds for mGluR1 antagonist activity using a calcium mobilization assay.
Caption: Workflow for identifying mGluR1 antagonists.
References
A Comparative Guide to Validating Target Engagement of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical and cellular methods for validating the target engagement of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its analogs, a class of molecules with therapeutic potential as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. Due to the limited publicly available data on the specific biological target of this compound, this guide will focus on a well-characterized member of the 2OG-dependent oxygenase family, Prolyl Hydroxylase Domain 2 (PHD2), and a representative inhibitor, Vadadustat (AKB-6548), which shares structural similarities with the pyridine carboxylic acid scaffold.
The validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended biological target in a relevant cellular context. This guide will compare three widely used techniques: a biochemical enzymatic assay, a biophysical assay (Isothermal Titration Calorimetry - ITC), and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).
Comparative Data on Target Engagement Validation for a PHD2 Inhibitor
To provide a clear comparison, the following table summarizes the type of quantitative data obtained from different experimental approaches for the PHD2 inhibitor, Vadadustat. While a complete dataset from a single source comparing all three methods for Vadadustat is not publicly available, this table presents representative data to illustrate the output of each technique.
| Parameter | Biochemical Assay (TR-FRET) | Biophysical Assay (ITC/SPR) | Cellular Assay (CETSA) |
| Inhibitor | Vadadustat (AKB-6548) | Data Not Available for Vadadustat | Data Not Available for Vadadustat |
| Target | Human PHD2 | Human PHD2 | Human PHD2 |
| Measured Value | pKi | Dissociation Constant (Kd) | Thermal Shift (ΔTm) |
| Quantitative Result | 9.58 (Ki ≈ 0.26 nM)[1] | - | - |
| Interpretation | High-affinity inhibitor of PHD2 enzymatic activity. | Direct measure of binding affinity between the inhibitor and the purified protein. | Confirmation of target binding in a cellular environment and quantification of target stabilization. |
Signaling Pathway and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures is crucial for interpreting target engagement data.
HIF-1α Regulation by PHD2 and Inhibition by Analogs of this compound
Under normal oxygen conditions (normoxia), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. Inhibitors like Vadadustat, which are competitive with the 2-oxoglutarate co-substrate, block this hydroxylation, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in erythropoiesis and other cellular responses to hypoxia.
Caption: Regulation of HIF-1α by PHD2 and its inhibition by Vadadustat.
Experimental Workflow for Target Engagement Validation
A multi-pronged approach is recommended to robustly validate the target engagement of a novel inhibitor. This typically involves a primary biochemical screen to determine potency, followed by biophysical and cellular assays to confirm direct binding and cellular activity.
Caption: A typical workflow for validating the target engagement of a novel inhibitor.
Detailed Experimental Protocols
Biochemical PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
2-oxoglutarate (2OG)
-
Fe(II) sulfate
-
Ascorbic acid
-
Europium-labeled anti-hydroxylation antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1% BSA)
-
Test compounds (e.g., Vadadustat)
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and ascorbic acid in the assay buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the enzyme mixture to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2OG.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).
-
Incubate to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified recombinant human PHD2 protein
-
Test compound (e.g., Vadadustat)
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Thoroughly dialyze the PHD2 protein against the ITC buffer.
-
Dissolve the test compound in the same ITC buffer.
-
Degas both the protein and compound solutions.
-
Load the PHD2 solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing PHD2 (e.g., HEK293T)
-
Test compound (e.g., Vadadustat)
-
Cell lysis buffer with protease inhibitors
-
Antibodies specific for PHD2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against PHD2 and a loading control.
-
Quantify the band intensities to generate a melting curve (protein abundance vs. temperature).
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement and stabilization.
Conclusion
The validation of target engagement is a multifaceted process that benefits from the integration of data from various experimental approaches. Biochemical assays provide a rapid and high-throughput method for determining the potency of inhibitors. Biophysical techniques like ITC offer a detailed thermodynamic and kinetic profile of the direct interaction between a compound and its purified target. Finally, cellular assays such as CETSA are indispensable for confirming that the compound engages its target within the complex milieu of a living cell. For novel compounds like this compound and its analogs, a comprehensive validation strategy employing these complementary methods is essential for advancing their development as potential therapeutics.
References
A Comparative Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid and Other Pyridine Carboxylic Acids for Researchers
An in-depth analysis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid in comparison to other key pyridine carboxylic acid derivatives, focusing on their physicochemical properties and inhibitory activity against prolyl-4-hydroxylase. This guide provides researchers, scientists, and drug development professionals with essential data to inform their research and development efforts.
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide range of biological activities, notably as enzyme inhibitors.[1][2] This guide focuses on this compound, a synthetic derivative, and compares it with two well-studied pyridine carboxylic acids: Pyridine-2,5-dicarboxylic acid and 2,2'-Bipyridine-5,5'-dicarboxylic acid. The comparison centers on their activity as inhibitors of prolyl-4-hydroxylase (P4H), a key enzyme in collagen biosynthesis and cellular oxygen sensing.[3][4]
Physicochemical Properties: A Tabular Comparison
The substitution on the pyridine ring significantly influences the physicochemical properties of these compounds, which in turn can affect their biological activity, solubility, and pharmacokinetic profiles. The following table summarizes key properties of the three compounds.
| Property | This compound | Pyridine-2,5-dicarboxylic acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid |
| Molecular Formula | C₁₂H₈FNO₂ | C₇H₅NO₄ | C₁₂H₈N₂O₄ |
| Molecular Weight | 217.20 g/mol | 167.12 g/mol [1] | 244.21 g/mol [5] |
| Melting Point | Not available | 242-247 °C (decomposes)[1][6] | >360 °C[7] |
| pKa₁ | Not available | 2.46[1] | 1.95 (Predicted)[5] |
| pKa₂ | Not available | 4.84[1] | Not available |
| Water Solubility | Not available | 1.237 g/L at 25 °C[1][6] | Sparingly soluble[5] |
| Solubility in Organic Solvents | Solid form | Soluble in DMSO and DMF[1] | Slightly soluble in DMSO |
Biological Activity: Inhibition of Prolyl-4-Hydroxylase
Prolyl-4-hydroxylase (P4H) is a critical enzyme in the post-translational modification of collagen and the regulation of the hypoxia-inducible factor (HIF) pathway.[3][4] Its inhibition is a therapeutic strategy for fibrotic diseases and certain cancers. Pyridine carboxylic acid derivatives have been extensively studied as P4H inhibitors due to their ability to chelate the active site iron and mimic the co-substrate 2-oxoglutarate.[3]
| Compound | Target Enzyme | IC₅₀ | Kᵢ |
| Pyridine-2,5-dicarboxylic acid | Prolyl-4-hydroxylase | Not specified | Not specified |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Prolyl-4-hydroxylase | 0.19 µM[8] | 0.14 µM[3] |
The high potency of 2,2'-Bipyridine-5,5'-dicarboxylic acid highlights the importance of the bipyridine scaffold and the positioning of the carboxylic acid groups for effective P4H inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of enzyme inhibitors. Below are summarized methodologies for the synthesis of the compared compounds and for assessing their P4H inhibitory activity.
Synthesis of Pyridine Carboxylic Acid Derivatives
General Synthesis of this compound: A common route for the synthesis of 5-aryl-pyridine-2-carboxylic acids involves a Suzuki cross-coupling reaction. This typically involves the reaction of a brominated pyridine-2-carboxylic acid ester with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the ester to yield the final carboxylic acid.
Synthesis of Pyridine-2,5-dicarboxylic Acid: A prevalent method for the synthesis of Pyridine-2,5-dicarboxylic acid is the oxidation of 6-methylnicotinic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[1] The resulting crude product is then purified through filtration and acidification.[1]
Synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic Acid: This compound can be synthesized by the oxidation of 5,5'-dimethyl-2,2'-bipyridine.[9] The resulting dicarboxylic acid can be further purified by conversion to its dicarbonyl dichloride followed by hydrolysis.[9]
dot
Caption: Generalized workflow for the synthesis of pyridine carboxylic acid derivatives.
Prolyl-4-Hydroxylase (P4H) Inhibition Assay
A common method to determine the inhibitory potential of compounds against P4H is a competitive enzyme assay.
Principle: The assay measures the activity of P4H by detecting a product of the enzymatic reaction, such as the hydroxylation of a peptide substrate or the production of succinate.[2][10] The inhibitory effect of a test compound is determined by its ability to reduce the rate of product formation in a concentration-dependent manner.
Materials:
-
Recombinant human P4H enzyme
-
Peptide substrate (e.g., a collagen-like peptide)
-
Cofactors: 2-oxoglutarate (α-KG), FeSO₄, Ascorbate
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., HEPES or Tris-based buffer)
-
Detection reagents (specific to the chosen assay format, e.g., luminescence- or fluorescence-based)
Procedure (General):
-
Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Enzyme Reaction: In a suitable microplate, combine the P4H enzyme, assay buffer, and the diluted test compounds. Allow for a pre-incubation period.
-
Initiation: Start the enzymatic reaction by adding the peptide substrate and cofactors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagents to quantify the amount of product formed.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
dot
Caption: Experimental workflow for a P4H enzyme inhibition assay.
Structure-Activity Relationship (SAR) and Signaling Pathway
The inhibitory activity of pyridine carboxylic acids against P4H is closely linked to their structural features. The pyridine nitrogen and the carboxylic acid group at the 2-position are crucial for chelating the Fe(II) ion in the enzyme's active site, thereby competing with the natural co-substrate, 2-oxoglutarate.
dot
Caption: Competitive inhibition of P4H by pyridine carboxylic acid derivatives.
The substituent at the 5-position of the pyridine ring can significantly modulate the inhibitory potency. While direct data for the 5-(4-fluorophenyl) group is pending, studies on other 5-substituted derivatives suggest that both electronic and steric factors play a role in the interaction with the enzyme. The fluorophenyl group, with its electron-withdrawing nature and steric bulk, is expected to influence the binding affinity.
Conclusion
This compound represents an interesting scaffold for the development of enzyme inhibitors. While its direct inhibitory activity against P4H requires further experimental validation, a comparative analysis with potent inhibitors like Pyridine-2,5-dicarboxylic acid and 2,2'-Bipyridine-5,5'-dicarboxylic acid provides a valuable framework for its evaluation. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this and related pyridine carboxylic acid derivatives. Future research should focus on determining the IC₅₀ of this compound against P4H to enable a direct quantitative comparison and to further elucidate the structure-activity relationships of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 100-26-5 CAS MSDS (2,5-PYRIDINEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,2'-Bipyridine-5,5'-dicarboxylic acid CAS#: 1802-30-8 [m.chemicalbook.com]
- 8. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vitro Efficacy of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of derivatives of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and structurally related compounds. The data presented is compiled from various studies to offer insights into their potential as therapeutic agents, particularly in the context of anticancer and antimicrobial applications.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected this compound derivatives and related structures. Direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID/Name | Derivative Type | Target/Assay | Cell Line/Organism | Activity Metric | Value (µM) |
| Compound 1 | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | Cytotoxicity (MTT Assay) | BGC-823 (Gastric Cancer) | IC50 | 15.3 |
| HepG-2 (Liver Cancer) | IC50 | 21.7 | |||
| Ro 41-4439 | Phenyl-pyridine-2-carboxylic acid derivative | Antiproliferative | Various human cancer | IC50 | Low micromolar |
| Compound 3g | 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one | Antimicrobial (MIC) | Pseudomonas aeruginosa | MIC | 0.21 |
| Escherichia coli | MIC | 0.21 | |||
| Pyridine-2,4-dicarboxylic acid derivatives | 3-(2-fluorophenyl amino) derivative | Enzyme Inhibition | - | IC50 | 1.1 |
| 3-(2-aminophenylamino) derivative | Enzyme Inhibition | - | IC50 | 0.6 | |
| 3-(4-methoxybenzylamino) derivative | Enzyme Inhibition | - | IC50 | 0.3 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures and may have been adapted by the specific studies cited.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., BGC-823, HepG-2) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Pseudomonas aeruginosa, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum but no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for this compound derivatives in cancer cells. Based on general findings for related compounds, these derivatives may induce cell cycle arrest and apoptosis.[1]
Caption: Hypothetical signaling pathway for anticancer activity.
Experimental Workflow for In Vitro Anticancer Screening
The diagram below outlines the general workflow for the in vitro screening of novel compounds for anticancer activity.
Caption: General workflow for in vitro anticancer screening.
References
comparative analysis of synthetic routes to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 5-(4-fluorophenyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research. The document outlines and contrasts three major synthetic strategies: Suzuki-Miyaura cross-coupling, Negishi cross-coupling, and direct C-H arylation. Each route is presented with a representative experimental protocol, a summary of quantitative data, and a visual workflow to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling | Direct C-H Arylation |
| Starting Materials | 5-halopyridine-2-carboxylate, (4-fluorophenyl)boronic acid | 5-halopyridine-2-carboxylate, (4-fluorophenyl)zinc halide | Pyridine-2-carboxylic acid, 4-fluorohalobenzene |
| Catalyst | Palladium(0) or Palladium(II) complexes | Palladium(0) or Nickel complexes | Palladium(II) complexes |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Stoichiometric organozinc reagent | Oxidant, directing group may be required |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >70%) | Moderate to good (can be variable) |
| Functional Group Tolerance | Generally broad | Broad, but organozinc reagents can be sensitive | Can be sensitive to reaction conditions |
| Reaction Conditions | Mild to moderate heating | Room temperature to moderate heating | Often requires higher temperatures and specific directing groups |
| Advantages | Commercially available and stable boronic acids, robust and well-established | High reactivity of organozinc reagents, can be effective for less reactive halides | Atom-economical, avoids pre-functionalization of the pyridine ring |
| Disadvantages | Potential for boronic acid homo-coupling | Moisture and air-sensitive organozinc reagents | Regioselectivity can be a challenge, may require specific directing groups |
Synthetic Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. This route involves the palladium-catalyzed reaction of a 5-halopyridine-2-carboxylate derivative with (4-fluorophenyl)boronic acid in the presence of a base. The reaction is known for its high functional group tolerance and the use of stable and commercially available boronic acids.
Experimental Protocol
A mixture of methyl 5-bromopicolinate (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) is suspended in a 4:1 mixture of dioxane and water. The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) is then added, and the reaction mixture is heated to 80-90 °C under an argon atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude methyl 5-(4-fluorophenyl)picolinate is then hydrolyzed using aqueous lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature to yield this compound after acidic workup. Purification is typically achieved by crystallization or column chromatography.
Synthetic Route 2: Negishi Cross-Coupling
The Negishi coupling offers another powerful method for C-C bond formation, utilizing an organozinc reagent.[1] This route involves the reaction of a 5-halopyridine-2-carboxylate with a pre-formed or in situ generated (4-fluorophenyl)zinc halide, catalyzed by a palladium or nickel complex.[2] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for less reactive coupling partners.[1]
Experimental Protocol
To a solution of 4-fluoro-1-iodobenzene (1.1 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere is added n-butyllithium (1.05 equiv) at -78 °C. After stirring for 30 minutes, a solution of zinc chloride (1.1 equiv) in THF is added, and the mixture is allowed to warm to room temperature to form the (4-fluorophenyl)zinc chloride reagent. In a separate flask, methyl 5-bromopicolinate (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) are dissolved in anhydrous THF. The freshly prepared organozinc reagent is then transferred to this solution via cannula. The reaction mixture is stirred at room temperature or gently heated to 50 °C for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed under standard basic conditions, as described for the Suzuki-Miyaura route, to afford the final product.
Synthetic Route 3: Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical approach, avoiding the need for pre-functionalization of one of the coupling partners. In this route, the C-H bond at the 5-position of the pyridine-2-carboxylic acid is directly coupled with a 4-fluorophenyl halide. This method often requires a palladium catalyst and can be promoted by a directing group to ensure regioselectivity. The carboxylic acid group itself can sometimes serve as a directing group.[3]
Experimental Protocol
A mixture of pyridine-2-carboxylic acid (1.0 equiv), 4-bromo-1-fluorobenzene (1.5 equiv), potassium carbonate (2.5 equiv), and a palladium catalyst such as palladium(II) acetate (0.1 equiv) with a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.2 equiv) is placed in a sealed tube. A high-boiling point solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) is added. The vessel is flushed with argon, sealed, and heated to a high temperature (typically 120-150 °C) for 24-48 hours. After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the desired this compound. Regioselectivity can be a challenge in this route, and the formation of other isomers may occur.[3]
References
Benchmarking 5-(4-Fluorophenyl)pyridine-2-carboxylic acid Against Known Inhibitors: A Comparative Guide
Objective: This guide provides a framework for benchmarking the performance of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid against established inhibitors. Due to a lack of specific publicly available data on the inhibitory activity of this compound, this document will use a well-characterized class of inhibitors—PARP1 inhibitors—as a surrogate to demonstrate the required comparative methodology. The data presented herein for Olaparib and Talazoparib are based on published findings and are intended to serve as an illustrative example for researchers, scientists, and drug development professionals.
Illustrative Example: Benchmarking Against PARP1 Inhibitors
Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[2] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This principle is known as synthetic lethality.
This section compares a hypothetical test compound, "Compound FPC" (representing this compound), against two well-established, FDA-approved PARP1 inhibitors: Olaparib and Talazoparib.
Data Presentation: In Vitro Inhibitory Activity
The primary metric for comparing inhibitor potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The data below is collated from various sources and represents typical values observed in enzymatic assays.
Table 1: Comparison of IC50 Values Against PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs PARP2) |
| Compound FPC | 15.0 | 250.0 | 16.7-fold |
| Olaparib | 1 - 19[3] | 1 - 251[3] | Varies |
| Talazoparib | ~0.6 | ~0.2[4] | ~0.3-fold (less selective) |
Note: Data for "Compound FPC" is hypothetical and for illustrative purposes only. IC50 values for known inhibitors can vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. Below is a representative methodology for determining the IC50 of an inhibitor against PARP1 in an in vitro setting.
Protocol: PARP1 Chemiluminescent Enzymatic Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.[5]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated (nicked) DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2)[6]
-
Test inhibitors (dissolved in DMSO)
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors (e.g., Compound FPC, Olaparib) and a DMSO vehicle control.[5]
-
Reaction Setup: To each well of the histone-coated plate, add the assay buffer.
-
Add 2.5 µL of the appropriate inhibitor dilution or DMSO control to the designated wells.[5]
-
Enzyme and Substrate Addition: Prepare a master mix containing the PARP1 enzyme, activated DNA, and biotinylated NAD+. Add this mix to all wells except the "blank" (no enzyme) controls.[5]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[5]
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBST).
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[5]
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Signaling Pathway Diagram
The diagram below illustrates the central role of PARP1 in the DNA single-strand break repair (SSBR) pathway.
Caption: Role of PARP1 in DNA single-strand break repair and point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for screening and evaluating potential inhibitors using an in vitro enzymatic assay.
Caption: Workflow for an in vitro PARP1 inhibitor enzymatic assay.
References
- 1. Buy this compound | 845826-99-5 [smolecule.com]
- 2. PARP assay [assay-protocol.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
spectroscopic comparison of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and its precursors
A Spectroscopic Guide to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid and Its Precursors
This guide provides a detailed spectroscopic comparison of this compound and its key precursors. The synthetic route highlighted involves a Suzuki coupling reaction between Methyl 5-bromopyridine-2-carboxylate and 4-Fluorophenylboronic acid , followed by the hydrolysis of the resulting methyl ester intermediate.
Synthetic Pathway
The logical workflow for the synthesis is outlined below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the precursors. Expected data for the final product is provided for analytical guidance.
Table 1: ¹H-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, and Assignment |
| Methyl 5-bromopyridine-2-carboxylate | DMSO-d₆ | δ 8.73 (d, J=2.4 Hz, 1H, H-6), δ 8.35 (dd, J=8.5, 2.4 Hz, 1H, H-4), δ 8.05 (d, J=8.5 Hz, 1H, H-3), δ 3.89 (s, 3H, -OCH₃) |
| 4-Fluorophenylboronic acid | DMSO-d₆ | δ 8.16 (s, 2H, -B(OH)₂), δ 7.89 (dd, J=8.7, 5.5 Hz, 2H, Ar-H ortho to B), δ 7.18 (t, J=8.9 Hz, 2H, Ar-H ortho to F) |
| This compound (Expected) | DMSO-d₆ | ~13.5 (br s, 1H, -COOH), ~9.1 (d, 1H, H-6), ~8.4 (dd, 1H, H-4), ~8.2 (d, 1H, H-3), ~7.9 (dd, 2H, Ar-H ortho to Py), ~7.4 (t, 2H, Ar-H ortho to F) |
Table 2: ¹³C-NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| Methyl 5-bromopyridine-2-carboxylate | CDCl₃ | δ 164.5 (C=O), 152.4 (C-6), 147.2 (C-2), 141.9 (C-4), 125.1 (C-3), 122.0 (C-5), 53.2 (-OCH₃) |
| 4-Fluorophenylboronic acid | Acetone-d₆ | δ 165.2 (d, ¹JCF=247 Hz, C-F), δ 137.9 (d, ³JCF=8 Hz, C-H ortho to B), δ 131.8 (C-B), δ 115.7 (d, ²JCF=21 Hz, C-H ortho to F) |
| This compound (Expected) | DMSO-d₆ | ~165-170 (COOH), ~163 (d, ¹JCF≈250 Hz, C-F), ~152 (C-6), ~148 (C-2), ~140 (C-4), ~135 (C-Ar), ~130 (d, C-Ar), ~122 (C-3), ~120 (C-5), ~116 (d, ²JCF≈22 Hz, C-Ar) |
Table 3: FT-IR and Mass Spectrometry Data
| Compound | FT-IR Key Absorptions (cm⁻¹) | Mass Spec (EI) m/z (M⁺) |
| Methyl 5-bromopyridine-2-carboxylate | ~1730 (C=O stretch), ~1560, 1430 (Aromatic C=C stretch), ~1250 (C-O stretch) | 215/217 |
| 4-Fluorophenylboronic acid | ~3300 (br, O-H stretch), ~1600, 1500 (Aromatic C=C stretch), ~1350 (B-O stretch), ~1100 (C-F stretch) | 140 |
| This compound (Expected) | ~3300-2500 (very broad, O-H stretch), ~1710 (C=O stretch), ~1600, 1510 (Aromatic C=C stretch), ~1230 (C-O stretch), ~1100 (C-F stretch) | 217 |
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecules.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The solution was transferred to a 5 mm NMR tube. The spectrometer was tuned and shimmed to optimize magnetic field homogeneity. Standard pulse programs were used to acquire ¹H and ¹³C{¹H} spectra.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with an appropriate line broadening factor, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The anvil was lowered to ensure good contact between the sample and the crystal. A background spectrum of the empty ATR crystal was recorded and automatically subtracted from the sample spectrum. Spectra were typically collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was introduced into the instrument, or the solid was analyzed using a direct insertion probe.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass analyzer scanned a typical mass-to-charge (m/z) range (e.g., 50–500 amu) to detect the molecular ion and its fragment ions.
-
Synthesis Protocols
-
Step 1: Suzuki Coupling (General Procedure)
-
To a reaction vessel, add Methyl 5-bromopyridine-2-carboxylate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until TLC or LC-MS analysis indicates the consumption of the starting material.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to yield Methyl 5-(4-fluorophenyl)pyridine-2-carboxylate.
-
-
Step 2: Hydrolysis (General Procedure)
-
Dissolve the methyl ester intermediate in a suitable solvent mixture, such as THF/water or methanol/water.
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide, ~3.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Acidify the reaction mixture with an acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.
-
In Vivo Validation of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Review of Available Data
The current body of research provides insights into the broader class of pyridine carboxylic acid derivatives, suggesting potential therapeutic avenues. For instance, various derivatives have been investigated for their utility as anticancer agents, antimycobacterials, and inhibitors of specific cellular transporters. However, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity, pharmacokinetics, and toxicity. Therefore, extrapolating the effects of related compounds to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid would be scientifically unsound.
One study investigating the metabolism of several fluorophenyl-substituted pyridine carboxylic acids by the fungus Cunninghamella elegans and rat liver microsomes included positional isomers of the compound , such as 5-(4-fluorophenyl)pyridine-3-carboxylic acid. The findings indicated that the fluorophenyl pyridine carboxylic acids were not biotransformed by rat liver microsomes, suggesting potential metabolic stability. However, this study did not investigate the specific biological effects or efficacy of these compounds in vivo.
Without dedicated in vivo studies, critical information remains unknown, including:
-
Pharmacodynamics: The mechanism of action, target engagement, and dose-response relationship in a living system.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Efficacy: The therapeutic effectiveness in relevant animal models of disease.
-
Safety and Toxicity: The potential adverse effects and safe dosage range.
The absence of specific in vivo data for this compound makes it impossible to provide a comparative analysis of its performance against other alternatives. Further preclinical research, including rigorous in vivo testing, is necessary to elucidate the biological properties and potential therapeutic applications of this specific chemical entity. Researchers and drug development professionals interested in this compound should consider initiating foundational in vivo studies to establish its pharmacological profile.
Comparative Analysis of the Cross-Reactivity Profile of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profile of compounds structurally related to 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. Due to the limited publicly available data on this compound itself, this document focuses on a well-characterized analog, GSK256073, which shares a similar structural scaffold and is known as a potent inhibitor of Tankyrase (TNKS). This analysis aims to provide a framework for evaluating the selectivity of this class of compounds and to highlight potential off-target effects.
Introduction to Tankyrase and its Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. Dysregulation of TNKS activity has been implicated in the pathogenesis of several cancers, making them attractive targets for therapeutic intervention. The Wnt signaling pathway, in particular, is a key area of interest for TNKS inhibitors.
Below is a diagram illustrating the canonical Wnt signaling pathway and the role of Tankyrase.
structure-activity relationship (SAR) studies of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives
A deep dive into the structure-activity relationships of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug development.
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, infections, and inflammatory conditions.[1][2] The versatility of this scaffold lies in its structural features: the electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a key interaction point, often coordinating with metal ions in enzyme active sites.[1][2] The ease of substitution on the pyridine ring allows for fine-tuning of the molecule's pharmacological properties.[1][2] This guide focuses on derivatives of this compound, exploring how modifications to this core structure impact biological activity.
Structure-Activity Relationship (SAR) Analysis
A key aspect of drug discovery is understanding how chemical structure relates to biological activity. For derivatives of this compound, SAR studies have begun to elucidate the impact of various substituents on their therapeutic potential. The introduction of a para-fluorophenyl group at the 5-position of the pyridine ring has been shown to be a favorable modification in some contexts. For instance, in a series of pyridine-2,5-dicarboxylates, the presence of a para-fluorophenyl group at the C3-position (analogous to the 5-position in the core structure of interest) enhanced the trypanocidal activity of the compounds compared to their unsubstituted phenyl analogs.
To illustrate the logical flow of a typical SAR study, the following diagram outlines the general workflow from compound synthesis to activity evaluation.
Caption: General workflow for a structure-activity relationship (SAR) study.
Comparative Biological Activity Data
The following table summarizes the in vitro activity of a series of pyridine-2,5-dicarboxylate esters, where the key variable is the substituent at the 5-position of the pyridine ring and the aryl group at the 3-position. This data is extracted from a study evaluating their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. The comparison highlights the impact of the 4-fluorophenyl group.
| Compound ID | R (Substituent at C5) | Ar (Aryl group at C3) | IC50 (µM) vs. T. cruzi NINOA | IC50 (µM) vs. T. cruzi A1 |
| 3a | -COOEt | Phenyl | Moderately Active | - |
| 4a | -COOBn | Phenyl | 42.44 | - |
| 5a | -COOCH2-Ph-4-Me | Phenyl | 56.58 | - |
| 8c | -COOCH2-Ph-4-OMe | 4-Fluorophenyl | Highly Active | - |
| 9c | -COOCH2-Ph-3,4-diOMe | 4-Fluorophenyl | 26.2 | Highly Active |
| 10c | -COOCH2-Ph-3,4,5-triOMe | 4-Fluorophenyl | Highly Active | - |
| 11c | -COOCH2-(2-naphthyl) | 4-Fluorophenyl | Highly Active | - |
| 12c | -COOCH2-Adamantyl | 4-Fluorophenyl | Highly Active | - |
Activity classification: Highly active (IC50 < 40 µM), Moderately active (IC50 41 to 100 µM). Data adapted from a study on pyridine-2,5-dicarboxylates.
The data suggests that the presence of the 4-fluorophenyl group at the C3 position generally leads to enhanced trypanocidal activity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of pyridine carboxylic acid derivatives.
General Synthesis of Pyridine-2,5-dicarboxylates
A common method for the synthesis of these derivatives is the inverse electron demand Diels-Alder (IEDDA) reaction.
Caption: Synthetic pathway for pyridine-2,5-dicarboxylates via IEDDA reaction.
Procedure:
-
A mixture of the appropriate β-keto-ester (dienophile) and 1,2,3-triazine-1-oxide (diene) is prepared.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified, often using column chromatography.
-
The structure of the final compound is confirmed by spectroscopic methods like NMR (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi)
Principle: The metabolic activity of the parasites is used as an indicator of their viability. A reduction in metabolic activity in the presence of the test compound indicates antiparasitic effects. The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method for this purpose.
Protocol:
-
T. cruzi epimastigotes are cultured in a suitable medium at a density of 1 x 10⁶ cells/well in a 96-well microplate.
-
The test compounds are dissolved in DMSO and added to the wells at various concentrations.
-
The plates are incubated for 48 hours at 28 °C.
-
A negative control (DMSO) and a positive control (e.g., Nifurtimox or Benznidazole) are included.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3 hours.
-
The metabolic activity of the cells is determined by measuring the absorbance at a specific wavelength using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated using probit analysis from the dose-response curves.
Alternative and Comparative Compounds
While this guide focuses on this compound derivatives, it is important to consider other related structures that have shown significant biological activity. For example, 5-amide substituted pyridine-2-carboxylic acids have been identified as inhibitors of prolyl 4-hydroxylase. Although these compounds were not active in a cell-based model, they demonstrated in vitro enzyme inhibition, suggesting that modifications at the 5-position can lead to potent bioactivity against different targets.
Furthermore, the broader class of pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, has yielded a multitude of drugs.[3][4][5] These isomers and their derivatives have been developed as inhibitors for a wide array of enzymes, including urease, synthase, tyrosinase, and various kinases.[3][4][5] Researchers should consider these alternative scaffolds when designing new therapeutic agents, as they provide a rich source of chemical diversity and proven pharmacological relevance.
References
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(4-Fluorophenyl)pyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid, a compound frequently utilized in pharmaceutical research. Adherence to these procedures will minimize risks and ensure that waste is managed in a safe and responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as Acutely Toxic (Oral, Category 4) , with the hazard statement H302: Harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential PPE includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A fully buttoned laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood.[2] An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing essential information for handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO₂ | Sigma-Aldrich |
| Molecular Weight | 217.20 g/mol | Sigma-Aldrich |
| Physical State | Solid | Sigma-Aldrich |
| Boiling Point | 394.9 ± 32.0 °C (Predicted) | ChemicalBook |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| GHS Hazard Code | H302 (Harmful if swallowed) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | ChemicalBook |
Disposal Protocol: Neutralization of Acidic Waste
The primary disposal strategy for this compound involves its classification as a halogenated organic acid. As such, it should be segregated from non-halogenated waste streams.[3] For small quantities typically found in a research setting, a neutralization procedure is recommended to reduce its corrosivity before collection by a certified hazardous waste disposal service.
This protocol is intended for the neutralization of small quantities of this compound waste solutions.
Materials Required:
-
Waste solution of this compound
-
1 M Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriately labeled hazardous waste container for halogenated organic waste
-
Stir plate and stir bar
-
Ice bath
Step-by-Step Neutralization Procedure:
-
Preparation: In a chemical fume hood, place the beaker containing the acidic waste solution on a stir plate and add a stir bar. Place the beaker in an ice bath to dissipate any heat generated during neutralization.
-
Dilution: If the waste is concentrated, slowly dilute it with water to a more manageable concentration. This will help to control the rate of the neutralization reaction.
-
Neutralization: While stirring the solution, slowly add a 1 M solution of sodium hydroxide or sodium bicarbonate dropwise.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH of the waste is between 6.0 and 8.0.[4]
-
Final Disposal: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[3]
-
Consult Local Regulations: Always consult your institution's specific safety protocols and local environmental regulations for the final disposal of the collected hazardous waste.[2] The neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, etc.) as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process, from initial assessment to final waste collection.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Step-by-step workflow for the neutralization of this compound waste.
References
Essential Safety and Operational Guide for Handling 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. The following procedural guidance is designed to minimize risk and ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazard is that the compound is harmful if swallowed (H302).[1] Based on similar pyridine carboxylic acid compounds, it may also cause serious eye damage, skin irritation, and respiratory irritation.[2][3] Therefore, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to prevent exposure. This workflow should be followed meticulously.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated fume hood is operational.
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a fume hood to minimize inhalation of any dust particles.
-
Use a spatula for transferring the solid material.
-
Close the container tightly immediately after use.
-
-
Dissolution :
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the process is exothermic, prepare an ice bath to control the temperature.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water.
-
Caption: Figure 1: Step-by-step workflow for the safe handling of the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Storage :
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Disposal :
-
Dispose of the hazardous waste through your institution's approved chemical waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Figure 2: Logical flow for the proper disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
